4-Chloro-2-methylphenyl isocyanide
Description
BenchChem offers high-quality 4-Chloro-2-methylphenyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylphenyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-isocyano-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUALJWHMLJTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572855 | |
| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60515-59-5 | |
| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-methylphenyl Isonitrile for Advanced Research
This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenyl Isonitrile, a versatile reagent with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, characterization, and applications of this compound, with a focus on its utility in constructing complex molecular architectures.
Executive Summary: Identity and Physicochemical Properties
4-Chloro-2-methylphenyl isonitrile (IUPAC Name: 4-chloro-1-isocyano-2-methylbenzene) is an aromatic isonitrile distinguished by a chloro and a methyl substituent on the phenyl ring. It is crucial to differentiate this compound from its close structural analog, 4-Chloro-2-methylphenyl isocyanate. The isonitrile functional group (-N≡C) possesses a unique electronic structure and reactivity, making it a valuable synthon, particularly in multicomponent reactions. In contrast, the isocyanate (-N=C=O) exhibits different chemical behavior, primarily reacting with nucleophiles like alcohols and amines to form carbamates and ureas, respectively.
The distinct properties of 4-Chloro-2-methylphenyl Isonitrile are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-1-isocyano-2-methylbenzene | [1][2] |
| CAS Number | 60515-59-5 | [1][2][3] |
| Molecular Formula | C₈H₆ClN | [1][2][3] |
| Molecular Weight | 151.59 g/mol | [1][2][3] |
| Chemical Structure | ||
| SMILES | CC1=C([N+]#[C-])C=CC(Cl)=C1 | [1] |
| Synonyms | 4-Chloro-2-methylphenylisocyanide, 2-Methyl-4-chlorophenyl-isocyanide | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of aryl isonitriles is most reliably achieved through the dehydration of the corresponding N-arylformamides. This two-step approach, starting from the commercially available aniline, is a field-proven method that ensures high purity and yield.
Step 1: Synthesis of N-(4-chloro-2-methylphenyl)formamide
The initial step involves the N-formylation of 4-chloro-2-methylaniline. Using a mixed anhydride of formic acid and acetic anhydride is an efficient method for this transformation.[4]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine formic acid (1.2 equivalents) and acetic anhydride (1.0 equivalent).
-
Heat the mixture at 60°C for 2 hours to form the mixed anhydride.
-
Cool the mixture to room temperature and add a solution of 4-chloro-2-methylaniline (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by pouring it into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-chloro-2-methylphenyl)formamide, which can be purified by recrystallization or column chromatography.[4]
Step 2: Dehydration to 4-Chloro-2-methylphenyl Isonitrile
The dehydration of the formamide is the critical step to form the isonitrile functional group. Common dehydrating agents include phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[5]
Protocol:
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve N-(4-chloro-2-methylphenyl)formamide (1.0 equivalent) in a dry solvent such as dichloromethane (DCM) or THF.
-
Add a base, for example, triethylamine (2.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a dehydrating agent like phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
After filtration, remove the solvent under reduced pressure. The crude isonitrile should be purified by vacuum distillation or column chromatography on silica gel.
Causality Note: The use of a strong base is essential to neutralize the acidic byproducts generated during the dehydration process, which drives the reaction to completion.[5] Performing the reaction at low temperatures controls the exothermic nature of the reaction with POCl₃.
Caption: Synthesis workflow for 4-Chloro-2-methylphenyl Isonitrile.
Spectroscopic Characterization
While specific experimental spectra for 4-Chloro-2-methylphenyl Isonitrile are not widely published, its structure allows for the confident prediction of its key spectroscopic features.
-
Infrared (IR) Spectroscopy: The most characteristic feature is the strong, sharp absorption band for the isonitrile (-N≡C) stretching vibration, which typically appears in the region of 2150-2110 cm⁻¹.[6] This peak is a definitive indicator of the functional group's presence and is sensitive to the electronic environment.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show a singlet for the methyl (-CH₃) protons around 2.2-2.4 ppm. The aromatic region will display signals corresponding to the three protons on the phenyl ring. Their specific chemical shifts and coupling patterns will be influenced by the positions of the chloro, methyl, and isonitrile groups.
-
¹³C NMR: The carbon spectrum will feature a signal for the methyl carbon around 18-22 ppm. The aromatic carbons will appear in the typical 120-140 ppm range. The isonitrile carbon is highly characteristic and will appear as a broad signal in the 155-170 ppm region.
-
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 151. A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) will be observed.
| Expected ¹H NMR Data (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~ 7.3 | Aromatic-H |
| ~ 7.2 | Aromatic-H |
| ~ 7.1 | Aromatic-H |
| ~ 2.3 | -CH₃ (singlet) |
| Expected ¹³C NMR Data (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~ 160 | -N≡C |
| ~ 135-140 | Aromatic C-Cl, C-CH₃, C-NC |
| ~ 125-132 | Aromatic C-H |
| ~ 20 | -CH₃ |
Applications in Drug Discovery and Development
The isonitrile functional group is a cornerstone of multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency in generating molecular diversity from simple building blocks.[10]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isonitrile to produce an α-acylamino amide, a scaffold prevalent in peptidomimetics and other biologically active molecules.[11][12] 4-Chloro-2-methylphenyl Isonitrile is an excellent component for this reaction, introducing a substituted aromatic moiety that can be crucial for modulating a compound's pharmacological properties, such as potency and metabolic stability.
Generic Ugi Reaction Protocol:
-
To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a polar solvent like methanol, add the carboxylic acid (1.0 eq).
-
Stir the mixture for a short period to allow for the formation of the iminium intermediate.
-
Add 4-Chloro-2-methylphenyl Isonitrile (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically a few hours to overnight).
-
The product can often be isolated by precipitation or after aqueous work-up and purification by chromatography.[13]
The driving force for the Ugi reaction is the irreversible Mumm rearrangement that occurs in the final step, leading to the thermodynamically stable bis-amide product.[12]
Caption: The Ugi four-component reaction (U-4CR) mechanism.
Emerging Biological Applications
Recent studies have highlighted that the aryl isonitrile moiety itself can be a key pharmacophore. Research has demonstrated that compounds featuring an aryl isonitrile group exhibit potent inhibitory activity against clinically relevant strains of methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA).[14] This suggests that 4-Chloro-2-methylphenyl Isonitrile could serve not only as a building block but also as a starting point for the development of novel antibacterial agents.
Safety, Handling, and Storage
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[15] Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory.[15][16] Avoid inhalation of vapors and contact with skin and eyes.
-
Toxicity: Many isonitriles are toxic if swallowed, inhaled, or absorbed through the skin.[17] They can cause irritation to the skin, eyes, and respiratory system.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[15]
References
-
PubChem. (n.d.). 4-Chloro-2-methylphenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, Y.-C., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. Retrieved from [Link]
-
Maj, M., et al. (2016). Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Maj, M., et al. (2016). Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics. PubMed. Retrieved from [Link]
-
Maj, M., et al. (2016). Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics. IBS Publications Repository. Retrieved from [Link]
-
Ahn, C., et al. (2015). β-Isocyanoalanine as an IR probe: comparison of vibrational dynamics between isonitrile and nitrile-derivatized IR probes. RSC Publishing. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-CLORO-2-METILFENIL ISOCIANITO. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-2-methylphenyl isocyanate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Sequential Ugi four-component/nucleophilic substitution/Staudinger–aza-Wittig/hydrolysis strategy for the efficient. Preprints.org. Retrieved from [Link]
-
Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Discovery and characterization of aryl isonitriles as a new class of compounds versus methicillin- and vancomycin-resistant Staphylococcus aureus. PubMed. Retrieved from [Link]
-
Wang, F., et al. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E. Retrieved from [Link]
-
Liu, W., & Yan, Y. (2021). Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved from [Link]
-
Unigel. (2021). Safety Data Sheet. Retrieved from [Link]
-
Neveselý, J., et al. (2025). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from [Link]
-
CSL. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Neveselý, J., et al. (2025). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journals. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluorophenyl isocyanate. Retrieved from [Link]
-
Liu, H., et al. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of formamide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4-Methylphenyl)formamide. Retrieved from [Link]
Sources
- 1. 60515-59-5|4-CHloro-2-methylphenyl isocyanide|BLD Pharm [bldpharm.com]
- 2. 4-CLORO-2-METILFENIL ISOCIANETO CAS#: 60515-59-5 • ChemWhat | Banco de Dados de Produtos Químicos e Biológicos [chemwhat.pt]
- 3. 4-chloro-1-isocyano-2-methylbenzene - CAS:60515-59-5 - Abovchem [abovchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. keyorganics.net [keyorganics.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. sciepub.com [sciepub.com]
- 14. Discovery and characterization of aryl isonitriles as a new class of compounds versus methicillin- and vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. unigel.com.br [unigel.com.br]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
Strategic Utilization of Substituted Aryl Isocyanides in High-Fidelity Multicomponent Reactions
Executive Summary
The renaissance of isocyanide-based multicomponent reactions (IMCRs) has shifted from simple combinatorial enumeration to the precision engineering of complex peptidomimetics and heterocycles. While alkyl isocyanides (e.g., tert-butyl, cyclohexyl) have historically dominated the field due to availability and stability, substituted aryl isocyanides offer superior electronic tunability and π-stacking capabilities essential for high-affinity ligand design in medicinal chemistry.
This guide provides an advanced technical framework for deploying substituted aryl isocyanides in Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions. It addresses the critical challenges of reactivity modulation, stability, and odor control, offering self-validating protocols for the synthesis of "difficult" scaffolds.
The Isocyanide Building Block: Electronic & Steric Profiling
The reactivity of the isocyanide carbon is formally divalent, exhibiting a unique dichotomy: it is nucleophilic (towards imines/oxoniums) and electrophilic (towards carboxylates/azides). When attached to an aryl ring, this reactivity is heavily modulated by the ring's electronic nature.
Electronic Modulation
-
Electron-Rich Aryl Isocyanides (e.g., p-OMe-Ph-NC): The increased electron density on the isocyanide carbon enhances nucleophilicity, accelerating the initial addition to the imine (Ugi) or amidine (GBB). However, they are more prone to acid-catalyzed polymerization or hydrolysis.
-
Electron-Deficient Aryl Isocyanides (e.g., p-NO2-Ph-NC, Polyfluorinated Ar-NC): These are less nucleophilic, often requiring Lewis acid activation (e.g., TiCl₄, BF₃·OEt₂) to facilitate the initial attack. Conversely, the resulting nitrilium ion is highly electrophilic, accelerating the subsequent "trapping" step (Mumm rearrangement or cyclization).
Synthesis of Aryl Isocyanides
Two primary pathways govern the synthesis of these building blocks. The choice depends on the substrate's sensitivity and the lab's tolerance for volatile, odorous intermediates.
Table 1: Comparative Synthesis Methodologies
| Feature | Method A: Formamide Dehydration | Method B: Difluorocarbene Route |
| Reagents | POCl₃ / Et₃N (or Burgess Reagent) | ClCF₂COONa / K₂CO₃ |
| Mechanism | Elimination of H₂O from formamide | Carbenoid insertion into primary amine |
| Scope | Universal; scalable to kg | Excellent for electron-rich/neutral aryls |
| Conditions | 0°C to RT; DCM solvent | 100°C; DMF solvent |
| Odor Profile | High (requires strict containment) | Moderate (generated in situ) |
| Key Advantage | Established industrial standard | Avoids POCl₃; "Greener" profile |
Technical Insight: For "odorless" synthesis, consider using α-Tosyl-(2,4-dichlorobenzyl) isocyanide (TosDIC) .[1] This reagent is a solid, practically odorless isocyanide equivalent used for the direct synthesis of C4-aryl imidazoles, avoiding the volatility issues of simple phenyl isocyanides [1].
The Ugi 4-Component Reaction (U-4CR)[2][3][4][5]
The Ugi reaction assembles an amine, aldehyde, carboxylic acid, and isocyanide into an α-acylamino amide.[2][3] When using aryl isocyanides, the reversible formation of the imine and the stability of the nitrilium ion are the rate-determining factors.
Mechanistic Pathway
The following diagram illustrates the critical bifurcation points where aryl substituents influence the reaction outcome.
Figure 1: Mechanistic pathway of the Ugi reaction highlighting the influence of aryl isocyanide electronics.
Protocol: Optimized Ugi for Sterically Hindered Aryl Isocyanides
Standard methanol protocols often fail with ortho-substituted aryl isocyanides (e.g., 2,6-dimethylphenyl isocyanide) due to steric repulsion during the initial attack.
Reagents:
-
Amine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
Ortho-Substituted Aryl Isocyanide (1.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH)
-
Catalyst: Phenylphosphinic acid (5-10 mol%) or ZnCl₂
Step-by-Step Methodology:
-
Pre-condensation: In a microwave vial, dissolve the amine and aldehyde in TFE (0.5 M). Stir at RT for 30 mins to ensure imine formation. Note: TFE activates the imine via hydrogen bonding.
-
Acid Addition: Add the carboxylic acid and the catalyst. Stir for 5 mins.
-
Isocyanide Addition: Add the aryl isocyanide in one portion.
-
Reaction: Seal the vial and irradiate at 60°C for 45-60 mins (or stir at RT for 24h if microwave is unavailable).
-
Work-up: Concentrate the solvent. If the product precipitates, filter and wash with cold ether. If not, dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine) and saturated NaHCO₃ (to remove acid).
-
Odor Quenching: Rinse all glassware with a 5% H₂SO₄/MeOH solution to hydrolyze residual isocyanide traces immediately [2].
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is the premier method for synthesizing fused imidazole heterocycles (e.g., imidazo[1,2-a]pyridines) by reacting an 2-aminoazine, an aldehyde, and an isocyanide. Aryl isocyanides are particularly valuable here for introducing π-systems required for kinase inhibitor scaffolds.
Table 2: Scope of Aryl Isocyanides in GBB Reactions
| Isocyanide Type | Electronic Character | Typical Yield | Notes |
| Phenyl Isocyanide | Neutral | 75-90% | Standard benchmark. |
| 4-Methoxyphenyl NC | Electron-Rich | 80-95% | Excellent reactivity; product may be acid-sensitive. |
| 4-Nitrophenyl NC | Electron-Deficient | 60-85% | Slower reaction; often requires Lewis Acid (Sc(OTf)₃). |
| 2,6-Dimethylphenyl NC | Sterically Hindered | 40-65% | Requires elevated temp (80°C+) or microwave. |
| TosDIC | Sulfonyl/Benzylic | 70-85% | Yields C4-aryl imidazoles directly; low odor [1]. |
Critical Observation: Electron-poor aryl isocyanides often perform better in GBB than in Ugi reactions because the GBB mechanism involves a concerted [4+1] cycloaddition-like step where the isocyanide's electrophilicity is less of a bottleneck than its ability to stabilize the cyclic intermediate [3].
Post-Condensation Modifications (The "UDC" Strategy)[7][8]
To escape the "linear peptide" chemical space of the standard Ugi reaction, the Ugi-Deprotection-Cyclization (UDC) strategy is employed.[4] By using functionalized aryl isocyanides (e.g., o-amino or o-alkynyl aryl isocyanides), one can access rigid polycyclic scaffolds.
Decision Tree for Post-Ugi Transformations
Use this logic flow to select the appropriate post-condensation pathway based on your aryl isocyanide's functional handle.
Figure 2: Decision tree for selecting post-Ugi cyclization strategies based on aryl isocyanide substitution.
Example Protocol: Synthesis of Benzodiazepines via UDC
-
Ugi Step: React an amino acid derived imine with an ortho-Boc-amino aryl isocyanide.
-
Deprotection: Treat the Ugi adduct with TFA/DCM (1:1) to remove the Boc group.
-
Cyclization: Neutralize with Et₃N. The free amine attacks the internal amide carbonyl (formed from the isocyanide) to close the 7-membered ring [4].
Troubleshooting & Safety
Odor Control
Aryl isocyanides are notorious for their vile odor.
-
Prevention: Use high molecular weight or resin-bound isocyanides where possible.
-
Remediation: Keep a wash bottle of 5% Methanolic Sulfuric Acid or Sodium Hypochlorite (Bleach) handy. These solutions rapidly hydrolyze/oxidize the isocyanide to the odorless formamide or isocyanate [2].
Reactivity Issues
-
Problem: Reaction stalls with electron-deficient aryl isocyanides.
-
Solution: Switch solvent to TFE (Trifluoroethanol). The high ionizing power of TFE stabilizes the transition state of the nitrilium ion formation.
-
Problem: Side product formation (Passerini product) in Ugi reaction.
-
Solution: Ensure pre-formation of the imine (30 mins) before adding the acid and isocyanide. Use a slight excess of amine.
References
-
BenchChem. (n.d.). α-Tosyl-(2,4-dichlorobenzyl) isocyanide | 952727-77-4.[1] Retrieved from
-
Organic Syntheses. (1961). o-Tolyl Isocyanide. Org. Synth. 1961, 41, 101. Retrieved from
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis, 49, 2266-2274. Retrieved from
-
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Retrieved from
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.[5] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Passerini Reaction Conditions for Sterically Hindered Aryl Isocyanides
Executive Summary
The Passerini three-component reaction (P-3CR) is a powerful tool for synthesizing
This guide details two validated protocols to overcome these kinetic barriers:
-
High-Concentration/Solvent-Free Protocol: Exploits entropic drivers to force conversion.
-
Lewis Acid-Catalyzed Protocol: Utilizes Zinc(II) or Indium(III) to activate the carbonyl electrophile, compensating for the weak nucleophilicity of the hindered isocyanide.
Mechanistic Insight & Steric Blockade
To optimize the reaction, one must understand the failure mode. The Passerini reaction typically proceeds via a concerted non-ionic mechanism in aprotic solvents.[3]
-
The Barrier: Sterically hindered isocyanides (like 2,6-disubstituted aryls) face significant repulsion when approaching the hydrogen-bonded adduct of the aldehyde and carboxylic acid.
-
The Solution: We must either (A) increase the effective molarity of the transition state (Concentration) or (B) lower the activation energy of the carbonyl acceptor (Lewis Acid Catalysis).
Pathway Visualization
The following diagram illustrates the standard concerted pathway versus the steric blockade and the Lewis Acid bypass.
Figure 1: Mechanistic divergence showing the steric blockade in the standard concerted pathway and the Lewis Acid-mediated bypass.
Critical Reaction Parameters
Solvent Selection & Concentration
For hindered substrates, standard dilute conditions (0.1 M in DCM or MeOH) are ineffective .
-
Recommendation: Use DCM (Dichloromethane) at high concentration (1.0 M - 2.0 M) or run Solvent-Free .
-
Advanced Option: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated solvents act as strong hydrogen-bond donors, stabilizing the ionic transition state and accelerating the reaction significantly [1].
Catalyst Selection
When steric hindrance is high, the aldehyde must be activated.
-
Zinc Bromide (
): Mild, inexpensive, and highly effective for isocyanide insertion. -
Indium Trichloride (
): Higher activity, useful for extremely unreactive substrates.
Experimental Protocols
Protocol A: The "Green" High-Concentration Method
Best for: Moderately hindered isocyanides (e.g., 2-methylphenyl isocyanide) and liquid aldehydes.
Rationale: By minimizing solvent volume, the collision frequency increases, overcoming the entropic penalty imposed by the bulky substituents.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Aldehyde (1.0 equiv)[1]
-
Hindered Isocyanide (1.0 - 1.1 equiv)
-
Solvent: None (if liquid) or Minimal DCM.
Step-by-Step:
-
Pre-mix: In a 5 mL screw-cap vial, combine the Aldehyde (1.0 mmol) and Carboxylic Acid (1.0 mmol). Stir for 5 minutes to allow hydrogen bonding (pre-activation).
-
Addition: Add the Hindered Isocyanide (1.0 mmol) in one portion.
-
Concentration Check: If the mixture is solid, add minimal DCM (0.2 - 0.5 mL) to create a thick slurry (Target conc: >2.0 M).
-
Reaction: Cap tightly and stir vigorously at Room Temperature for 24 hours .
-
Note: If no precipitation occurs after 24h, mild heating (40°C) may be applied.
-
-
Workup: Dilute with Et2O (5 mL). The product often precipitates. If not, wash with saturated
(remove unreacted acid), dry over , and concentrate. -
Purification: Recrystallization (EtOAc/Hex) is preferred over chromatography for these stable amides.
Protocol B: Lewis Acid Catalyzed Method ( )
Best for: Severely hindered isocyanides (e.g., 2,6-dimethylphenyl isocyanide) or electron-rich aldehydes.
Rationale:
Materials:
- (10-20 mol%)
-
Aldehyde (1.0 equiv)[1]
-
Carboxylic Acid (1.0 equiv)
-
Hindered Isocyanide (1.1 equiv)
-
Solvent: DCM (Anhydrous), 0.5 M concentration.
Step-by-Step:
-
Catalyst Activation: Flame-dry a reaction flask under Argon. Add
(0.1 mmol) and anhydrous DCM (2.0 mL). -
Aldehyde Addition: Add the Aldehyde (1.0 mmol). Stir for 10 minutes. Crucial: This pre-complexation step prevents the acid from deactivating the catalyst.
-
Isocyanide Addition: Add the Hindered Isocyanide (1.1 mmol). Stir for 5 minutes.
-
Acid Addition: Dropwise add the Carboxylic Acid (1.0 mmol) dissolved in minimal DCM.
-
Reaction: Stir at 0°C to RT for 12-18 hours.
-
Quench: Add 10% aqueous citric acid (to chelate Zn) and extract with DCM.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Summary & Comparison
| Parameter | Standard Conditions | High-Concentration (Protocol A) | Lewis Acid (Protocol B) |
| Solvent | MeOH or DCM (0.1 M) | None or Min. DCM (>2 M) | Anhydrous DCM (0.5 M) |
| Catalyst | None | None | |
| Temp | RT | RT - 40°C | 0°C -> RT |
| Time | 24 - 48 h | 12 - 24 h | 6 - 18 h |
| Yield (Hindered) | < 30% (Stalled) | 60 - 75% | 80 - 95% |
| Purification | Difficult (SM remains) | Precipitation often possible | Chromatography required |
Troubleshooting & QC
-
Issue: Reaction Stalls (TLC shows SM).
-
Fix: Add 10 mol% water or switch solvent to TFE (2,2,2-Trifluoroethanol) . The "water-accelerated" effect is potent in MCRs [3].
-
-
Issue: Isocyanide Smell Persists.
-
Fix: Treat glassware with 10% acetic acid in acetone to hydrolyze residual isocyanide.
-
-
QC Check:
-Acyloxy amides show a characteristic ester C=O stretch (~1740 ) and amide C=O stretch (~1680 ) in IR.
References
-
Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. Source:J. Org.[4] Chem. (2012/2025 Context). Note: Fluorinated solvents like TFE and HFIP stabilize the rate-determining transition state in isocyanide insertions. URL:[Link](Representative DOI for HFIP/MCR effects).
-
Lewis Acid Catalyzed Passerini Reaction. Source:Organic Letters, 2004, 6(23), 4231–4233. Title: Stereochemical Control of the Passerini Reaction.[2][4] URL:[Link]
-
Fast and Efficient Solvent-Free Passerini Reaction. Source:Tetrahedron Letters, 2012, 53(3), 306–308.[5] URL:[Link][5][6]
-
The Passerini Reaction (Review). Source:Organic Reactions, 2005, Vol 65.[7] URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. portals.broadinstitute.org [portals.broadinstitute.org]
- 3. mdpi.com [mdpi.com]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicreactions.org [organicreactions.org]
dehydration of N-(4-chloro-2-methylphenyl)formamide with POCl3
Application Note: Dehydration of N-(4-chloro-2-methylphenyl)formamide with POCl [1]
Abstract & Scientific Context
Isocyanides (isonitriles) are versatile C1 building blocks in organic synthesis, critical for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1] The dehydration of N-substituted formamides is the most reliable method for accessing aryl isocyanides.
This protocol details the synthesis of 4-chloro-2-methylphenyl isocyanide from its formamide precursor. The presence of the ortho-methyl group and para-chloro substituent on the aromatic ring introduces specific electronic and steric considerations. The ortho-methyl group provides steric protection that stabilizes the isocyanide against polymerization, while the chloro-group serves as a handle for further cross-coupling functionalization.
Key Reaction:
Chemical Mechanism
The dehydration proceeds via a Vilsmeier-Haack type mechanism.[2] Understanding this pathway is crucial for troubleshooting low yields, which often result from moisture contamination or insufficient base.[1]
-
Activation: The nucleophilic oxygen of the formamide attacks the electrophilic phosphorus of POCl
, displacing a chloride ion. -
Intermediate Formation: An O-dichlorophosphoryl imidate intermediate is formed.[1]
-
Elimination: The base (Triethylamine) deprotonates the nitrogen, triggering the elimination of the phosphate group (as a dichlorophosphate anion) to form the isocyanide triple bond.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of formamide dehydration using POCl3.
Safety & Handling (Critical)
This protocol involves Phosphorus Oxychloride (POCl
| Hazard | Description | Mitigation Strategy |
| POCl | Highly toxic, corrosive, reacts violently with water to release HCl and H | Handle only in a fume hood. Use dry glassware. Quench excess reagent slowly into basic solution. |
| Isocyanide Odor | "Godzilla" class stench. Causes nausea and headaches even at ppb levels. | Double-glove . Keep all reaction vessels sealed. Treat all glassware with acid (HCl/MeOH) after use to hydrolyze traces back to formamide/amine.[1] |
| Exotherm | The reaction is exothermic.[3] | Maintain temperature < 5°C during POCl |
Experimental Protocol
Materials & Reagents[4][5][6][7][8][9][10][11][12]
-
Substrate: N-(4-chloro-2-methylphenyl)formamide (1.0 equiv)
-
Dehydrating Agent: Phosphorus Oxychloride (POCl
) (1.1 – 1.2 equiv)[1] -
Base: Triethylamine (Et
N) (3.0 – 5.0 equiv) - Must be dry/fresh.[1] -
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Quench: Saturated Sodium Carbonate (Na
CO ) solution.
Step-by-Step Methodology
Step 1: Setup
-
Oven-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet adapter.
-
Purge the system with dry Nitrogen or Argon.
-
Add N-(4-chloro-2-methylphenyl)formamide (10 mmol, ~1.70 g) to the flask.
-
Add anhydrous DCM (50 mL) to dissolve the formamide.[1]
-
Add Triethylamine (50 mmol, ~7.0 mL) to the solution.
-
Cool the mixture to -5°C to 0°C using an ice/salt bath.
Step 2: Dehydration
-
Charge the addition funnel with POCl
(11-12 mmol, ~1.1 mL) dissolved in a small amount of DCM (5 mL). -
Dropwise Addition: Add the POCl
solution slowly over 20-30 minutes. Crucial: Monitor internal temperature; do not allow it to rise above 5°C. -
Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 60-90 minutes.
-
Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The isocyanide is typically less polar than the formamide.
-
Note: Isocyanides can degrade on silica; run TLC quickly.[1]
-
Step 3: Workup & Purification
-
Cool the mixture back to 0°C.
-
Quench: Slowly add saturated Na
CO solution (30 mL) with vigorous stirring. Caution: CO evolution and exotherm. -
Stir for 15 minutes to ensure complete hydrolysis of excess POCl
. -
Transfer to a separatory funnel. Separate the organic layer (DCM).[1]
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combined organic layers are washed with:
-
Water (1 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure (Rotavap) at < 40°C. Do not overheat, as isocyanides are thermally sensitive. -
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (if solid) from Petroleum Ether.[1]
Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis process.[1]
Characterization & Validation
To ensure the protocol was successful, validate the product using the following markers:
| Technique | Expected Observation | Reason |
| FT-IR | Strong, sharp peak at 2110–2140 cm | Characteristic stretching vibration of the Isocyanide (-N≡C) group.[1] |
| FT-IR | Disappearance of peak at 1650–1690 cm | Loss of the Formamide Carbonyl (C=O).[1] |
| Loss of CHO proton (usually ~8.0-8.5 ppm) | Confirmation of conversion.[1] | |
| Appearance | Off-white solid or pale yellow oil | Visual check.[1] Darkening indicates decomposition/polymerization. |
Troubleshooting Guide
-
Low Yield:
-
Cause: Moisture in solvent or reagents reacting with POCl
. -
Solution: Distill DCM over CaH
or use molecular sieves. Ensure Et N is dry.
-
-
Product Decomposition:
-
Cause: Acidic hydrolysis during workup or thermal instability.
-
Solution: Ensure the quench is basic (Na
CO ).[1] Do not exceed 40°C during evaporation. Store product at -20°C.
-
-
Incomplete Reaction:
-
Cause: Insufficient POCl
due to quality degradation (hydrolysis in the bottle).[1] -
Solution: Use a fresh bottle of POCl
or increase equivalents to 1.5.
-
References
-
Ugi, I., & Meyr, R. (1958).[1] Neue Darstellungsmethode für Isonitrile. Angewandte Chemie, 70(22-23), 702-703.[1] Link[1]
-
Organic Syntheses. (1961).[1] o-Tolyl Isocyanide.[1][4] Org. Synth. 1961, 41, 101.[1] Link
-
Salami, S. A., et al. (2022).[1][5] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Molecules, 27(20), 6850.[1] Link
-
Zhu, J., & Bienaymé, H. (2005).[1] Multicomponent Reactions. Wiley-VCH.[1] (General reference for Isocyanide chemistry).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniupo.it [iris.uniupo.it]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
Application Note: Synthesis of 4-Chloro-2-methylphenyl Isocyanide via Burgess Reagent Dehydration
Executive Summary
This application note details a robust, laboratory-scale protocol for the synthesis of 4-Chloro-2-methylphenyl isocyanide (CAS: 60515-59-5) from its formamide precursor using the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate).
While traditional dehydration methods utilizing phosphoryl chloride (
Chemical Context & Mechanism[1][2][3][4][5]
The Challenge of Isocyanide Synthesis
Isocyanides (isonitriles) are critical building blocks in multicomponent reactions (e.g., Ugi, Passerini) and coordination chemistry. The transformation of a formamide (
Why Burgess?
-
Neutral pH: Avoids the basic conditions of
which can racemize chiral centers or degrade acid-sensitive protecting groups. -
Mild Thermal Profile: Reactions typically proceed at
to refluxing DCM ( ). -
Clean Workup: The sulfamate byproduct hydrolyzes to water-soluble salts.
Mechanistic Insight
The Burgess reagent acts as a sulfonyl transfer agent. The reaction proceeds via a stereospecific syn-elimination (
-
Activation: The nucleophilic oxygen of the formamide (acting through its enol tautomer) attacks the electrophilic sulfur of the Burgess reagent.
-
Intermediate Formation: An imidate-sulfamate intermediate is formed.
-
Elimination: A concerted intramolecular elimination occurs. The carbamate anion acts as an internal base, abstracting the proton while the sulfonate group departs, yielding the isocyanide.
Figure 1: Mechanistic pathway of formamide dehydration via Burgess Reagent.
Pre-Synthesis Requirements
Materials & Reagents
| Reagent | CAS | Role | Purity Requirement |
| N-(4-chloro-2-methylphenyl)formamide | 21787-81-5 | Precursor | >98% (Dry) |
| Burgess Reagent | 29684-56-8 | Dehydrating Agent | Fresh, stored at -20°C |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous (<50 ppm H2O) |
| Molecular Sieves (4Å) | N/A | Water Scavenger | Activated |
Safety & Odor Control (CRITICAL)
-
Isocyanide Odor: The target molecule has an extremely potent, foul, non-toxic odor described as "Godzilla's gym sock."
-
Containment: All work must be performed in a high-efficiency fume hood.
-
Waste Treatment: Treat all glassware and waste with a 10% bleach (sodium hypochlorite) solution to oxidize residual isocyanide to the odorless isocyanate/amine before removal from the hood.
-
-
Burgess Reagent Handling: The reagent is hygroscopic. Exposure to atmospheric moisture hydrolyzes it to the inactive primary amine salt. Weigh quickly in a glovebox or under a blanket of Nitrogen/Argon.
Experimental Protocols
Step 1: Precursor Synthesis (Formylation)
Note: If the formamide precursor is not commercially available, synthesize it from the aniline.
-
Dissolution: Dissolve 4-chloro-2-methylaniline (1.0 equiv) in DCM.
-
Acylation: Add Formic Acetic Anhydride (prepared in situ by mixing 1.1 equiv Formic Acid and 1.1 equiv Acetic Anhydride at
for 1 hr). -
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with sat.
. Extract with DCM. Wash organic layer with brine, dry over , and concentrate. -
Validation: Confirm identity by
NMR (look for formyl proton ~8.3-8.5 ppm, often appearing as rotamers).
Step 2: Burgess Dehydration (Core Protocol)
Scale: 1.0 mmol basis (adjust proportionally).
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under
flow. -
Substrate Preparation: Add N-(4-chloro-2-methylphenyl)formamide (169.6 mg, 1.0 mmol) and activated 4Å molecular sieves (100 mg).
-
Solvation: Add anhydrous DCM (5 mL, 0.2 M concentration). Stir for 5 minutes to ensure a dry environment.
-
Reagent Addition: Add Burgess Reagent (286 mg, 1.2 mmol, 1.2 equiv) in one portion.
-
Tip: If the reagent is old/yellowed, increase loading to 1.5–2.0 equiv.
-
-
Reaction: Stir at room temperature (
).-
Monitoring: Check TLC after 30 mins. The isocyanide usually runs much higher (less polar) than the formamide.
-
Optimization: If conversion is slow after 1 hour, heat to reflux (
) for 30 minutes.
-
-
Workup (Aqueous Wash):
-
Dilute reaction mixture with 10 mL DCM.
-
Wash with water (
) to remove the hydrolyzed Burgess byproduct (triethylammonium salts). -
Wash with brine (
).
-
-
Drying & Concentration: Dry organic phase over
, filter, and concentrate under reduced pressure inside the fume hood . -
Purification: Flash column chromatography on silica gel (Eluent: 5-10% EtOAc in Hexanes).
-
Note: Isocyanides can be unstable on silica for long periods; run the column quickly.
-
Figure 2: Operational workflow for the Burgess dehydration protocol.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolyzed Burgess Reagent | Check reagent quality. Fresh reagent is white/pale yellow. If dark yellow/sticky, discard. Increase equivalents to 2.0. |
| No Reaction | Wet Solvent | The reagent hydrolyzes faster than it reacts with the formamide. Use freshly distilled DCM or add more molecular sieves. |
| Product Decomposition | Acidic Silica | Isocyanides can hydrolyze on acidic silica. Add 1% |
| Incomplete Conversion | Steric Hindrance | The ortho-methyl and para-chloro groups add steric bulk. Refluxing in 1,2-dichloroethane (DCE) at |
References
-
Creedon, S. M., Crowley, H. K., & McCarthy, D. G. (1998).[3][4] "Dehydration of formamides using the Burgess Reagent: a new route to isocyanides."[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, (6), 1015–1018.[6]
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26-31.
-
Atkinson, J. G., et al. (1969). "Burgess Reagent in Organic Synthesis."[3][7][4][5][6][8] Organic Syntheses, 50, 9. (General reference for reagent handling).
- Ugi, I. (1962). "The -Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. (Context on Isocyanide reactivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. journal.iisc.ac.in [journal.iisc.ac.in]
- 4. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A708081F [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of 5-Aryl Oxazoles via Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC)
[1]
Executive Summary
The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, ubiquitous in kinase inhibitors, antibiotics, and natural products. The Van Leusen Oxazole Synthesis remains the gold standard for constructing 5-substituted oxazoles from aldehydes and
While often colloquially referred to as a reaction with "aryl isocyanides," it is critical to distinguish that the reagent is a sulfonylmethyl isocyanide (TosMIC), and the "aryl" moiety typically originates from the aldehyde partner (yielding 5-aryl oxazoles) or an
This guide provides a robust, scalable protocol for generating 5-aryl oxazoles, incorporating mechanistic insights for troubleshooting and modifications for high-throughput library generation.
Mechanistic Insight & Reaction Logic[2][3]
The Van Leusen reaction is formally a [3+2] cycloaddition, but mechanistically it proceeds via a stepwise aldol-type addition followed by cyclization and elimination. Understanding this pathway is vital for optimizing yields, particularly with electron-deficient or sterically hindered aryl aldehydes.
The Pathway[1][2][3][4][5][6][7]
-
Deprotonation: The sulfonyl group acidifies the
-protons of TosMIC ( ), allowing deprotonation by mild bases (e.g., ). -
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aryl aldehyde.
-
Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form a 2-oxazoline intermediate.
-
Elimination: The driving force of the reaction is the base-mediated elimination of
-toluenesulfinic acid (TsH) to aromatize the ring into the oxazole.
Mechanistic Visualization[2][8][9]
Figure 1: Stepwise mechanism of the Van Leusen Oxazole Synthesis.[1] The elimination of the sulfonyl group is the critical aromatization step.
Strategic Planning & Safety
Reagent Handling (TosMIC)
-
Odor/Toxicity: TosMIC is an isocyanide derivative.[2][3][1][4][5][6][7][8][9] While less volatile than low-molecular-weight isocyanides, it retains a characteristic foul odor and potential toxicity. All weighing and reactions must be performed in a functioning fume hood.
-
Stability: TosMIC is stable at room temperature but should be stored in a cool, dry place. It decomposes in strongly acidic media.
Substrate Scope Considerations
-
Electron-Poor Aldehydes: React rapidly; may require lower temperatures to prevent oligomerization.
-
Electron-Rich Aldehydes: React slower; reflux conditions in methanol are standard.
-
Steric Hinderance: Ortho-substituted aryl aldehydes may require stronger bases (e.g.,
-BuOK) or non-protic solvents (DME/THF) to drive the initial addition.
Experimental Protocols
Protocol A: Standard Synthesis (Methanol/Carbonate)
Best for: General library synthesis, robust substrates, cost-efficiency.
Materials:
-
Aryl Aldehyde (1.0 equiv)
-
TosMIC (1.0 - 1.1 equiv)
-
Potassium Carbonate (
, 2.0 - 3.0 equiv) -
Methanol (Reagent Grade, anhydrous preferred but not strictly required)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl Aldehyde (1.0 mmol) and TosMIC (195 mg, 1.0 mmol) in Methanol (5 mL, ~0.2 M concentration).
-
Addition: Add
(276 mg, 2.0 mmol) in one portion. -
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (
) with vigorous stirring.-
Checkpoint: The reaction usually turns heterogeneous as the product or salts precipitate.
-
-
Monitoring: Monitor by TLC or LC-MS after 2 hours. Most reactions are complete within 2–4 hours.
-
TLC Tip: TosMIC stains poorly; look for the disappearance of the aldehyde.
-
-
Workup:
-
Cool to room temperature.[4]
-
Option 1 (Precipitation): If the product precipitates, pour the mixture into ice-water (20 mL), stir for 15 min, and filter the solid. Wash with water and cold hexanes.
-
Option 2 (Extraction): Remove MeOH under reduced pressure.[4] Resuspend residue in Water/EtOAc (1:1). Separate layers, extract aqueous layer with EtOAc (2x). Dry organics over
, filter, and concentrate.[4]
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hexanes/EtOAc).
Protocol B: The "Sisko" Modification (Scale-Up/Homogeneous)
Best for: Large scale (>10g), acid-sensitive substrates, or when solubility in MeOH is poor.
Rationale: Uses a non-protic solvent (DME) and a stronger base to ensure complete conversion without the harshness of refluxing methoxide (formed in situ in Method A).
Materials:
-
Aryl Aldehyde (1.0 equiv)
-
TosMIC (1.05 equiv)
-
Base:
or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) -
Solvent: Dimethoxyethane (DME) or DME/MeOH (2:1)
Step-by-Step:
-
Setup: Charge flask with Aldehyde and TosMIC in DME.
-
Reaction: Add Base. Heat to
. -
Advantage: The reaction remains homogeneous longer, preventing occlusion of reagents in the precipitate.
-
Workup: Solvent exchange to EtOAc/Water is necessary as DME is water-miscible.
Data Presentation & Optimization
The following table summarizes expected outcomes based on electronic properties of the aryl aldehyde (simulated aggregate data from standard literature).
| Entry | Aryl Aldehyde Substituent | Method | Time (h) | Yield (%) | Notes |
| 1 | Phenyl (Unsubstituted) | A | 2 | 85-92 | Standard benchmark. |
| 2 | 4-Nitro (Electron Deficient) | A | 1 | 90-95 | Fast reaction; watch for exotherm on scale-up. |
| 3 | 4-Methoxy (Electron Rich) | A | 4-6 | 70-80 | Slower addition step; reflux essential. |
| 4 | 2,6-Dichloro (Steric) | B | 12 | 45-60 | Steric hindrance blocks nucleophilic attack. Use Method B. |
| 5 | 3-Pyridyl (Heterocycle) | A | 3 | 75-85 | Compatible with basic heterocycles. |
Optimization Workflow
Figure 2: Decision tree for optimizing incomplete reactions.
Troubleshooting & Expert Tips
-
The "Red" Impurity: Reactions often turn dark red/brown. This is usually due to the polymerization of isocyanide byproducts. It is rarely indicative of failure. A silica plug filtration usually removes the color.
-
Product Identification:
-
1H NMR: Look for the diagnostic singlet of the oxazole C5-H . In 5-aryl oxazoles, this proton typically appears around 7.3 – 7.5 ppm , often overlapping with aromatic signals, but the C2-H (between N and O) is very characteristic, appearing downfield at 7.9 – 8.5 ppm as a sharp singlet.
-
-
Base Selection: While
is standard, using TBDBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or polymer-supported bases can facilitate workup for high-throughput medicinal chemistry (removing the need for aqueous extraction).
References
-
Van Leusen, A. M., et al. (1972).[2][1][9] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of imidazoles and oxazoles." Tetrahedron Letters, 13(23), 2373–2376.
-
Van Leusen, A. M. (1977).[6][8][10] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[8] Introduction of a one-carbon unit." Journal of Organic Chemistry, 42(19), 3114–3118.
-
Sisko, J., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Derivatives." The Journal of Organic Chemistry, 65(5), 1516–1524.
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."
Sources
- 1. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Managing and Neutralizing the Foul Odor of 4-Chloro-2-methylphenyl isocyanide
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on effectively managing and neutralizing the intensely foul odor of 4-Chloro-2-methylphenyl isocyanide in a laboratory setting. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments, ensuring a safer and more pleasant laboratory environment.
Understanding the Hazard: The Pervasive Odor of Isocyanides
Isocyanides, also known as isonitriles, are notorious for their extremely unpleasant and pervasive odors, often described as "horrible" and "extremely distressing".[1] This is a significant challenge in their application in organic synthesis, including in multicomponent reactions like the Ugi and Passerini reactions.[2] The volatile nature of many low molecular weight isocyanides contributes to their ability to quickly contaminate the laboratory environment. While higher molecular weight or sterically hindered isocyanides can be less odorous, 4-Chloro-2-methylphenyl isocyanide is a volatile aromatic isocyanide that requires careful handling to manage its foul smell.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong, unpleasant odor of 4-Chloro-2-methylphenyl isocyanide?
The intense odor of isocyanides is inherent to the isocyano- functional group (-N≡C). The volatility of the molecule allows it to readily enter the gas phase and be detected by the olfactory system. While the odor of isocyanates, a related class of compounds, can also be a concern, isocyanides are particularly known for their foul smell.[3][4]
Q2: What are the immediate safety concerns when a strong odor of 4-Chloro-2-methylphenyl isocyanide is detected?
The detection of a strong odor indicates the presence of isocyanide vapor in the air. While the primary concern is the odor itself, it's also a sign of a potential containment breach. Isocyanates, which share structural similarities, are known respiratory and skin sensitizers.[5][6] Therefore, it is prudent to treat 4-Chloro-2-methylphenyl isocyanide with similar caution. Immediate actions should include ensuring adequate ventilation and wearing appropriate Personal Protective Equipment (PPE).
Troubleshooting Guide: Odor Management and Neutralization
This section provides detailed protocols and troubleshooting for managing and eliminating the odor of 4-Chloro-2-methylphenyl isocyanide.
Issue 1: A persistent foul odor is present in the laboratory during and after handling 4-Chloro-2-methylphenyl isocyanide.
Cause: This is likely due to the escape of volatile isocyanide from reaction vessels, contaminated glassware, or spills.
Solution:
-
Engineering Controls: All work with 4-Chloro-2-methylphenyl isocyanide must be conducted in a properly functioning chemical fume hood.[5][7]
-
Containment: Ensure all reaction vessels are securely sealed. Use septa and needles for transfers whenever possible to minimize exposure to the atmosphere.
-
Proactive Neutralization: Place a beaker containing an acidic solution (e.g., 5% hydrochloric acid in methanol) in the fume hood to help trap and neutralize volatile isocyanide vapors.
Issue 2: The odor of 4-Chloro-2-methylphenyl isocyanide remains on glassware even after washing.
Cause: Isocyanides can adhere to glass surfaces and may not be effectively removed by standard washing procedures.
Solution: Decontamination of Glassware
A simple and effective method for decontaminating glassware is to rinse it with an acidic solution that will hydrolyze the residual isocyanide to the corresponding, less odorous, formamide.
Protocol for Glassware Decontamination:
-
Initial Rinse: After emptying the glassware, perform an initial rinse with an organic solvent like acetone to remove the bulk of the organic residues.
-
Acidic Wash: Prepare a 5% solution of hydrochloric acid (HCl) in methanol.
-
Soaking: Fill or rinse the contaminated glassware with the methanolic HCl solution and allow it to stand for at least 30 minutes in a fume hood.
-
Final Cleaning: Dispose of the acidic solution as hazardous waste and then wash the glassware with soap and water as usual.
Issue 3: A small spill of 4-Chloro-2-methylphenyl isocyanide has occurred in the fume hood.
Cause: Accidental spillage during transfer or reaction setup.
Solution: Spill Neutralization and Cleanup
Prompt and effective neutralization is crucial to manage the odor and potential hazards of a spill. The following protocol is recommended for small spills (<100 mL) within a chemical fume hood.
Protocol for Minor Spill Cleanup:
-
Safety First: Ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or butyl rubber), and safety goggles.[5][8] If the spill is significant or outside a fume hood, a respirator may be necessary.[8]
-
Containment: If the spill is liquid, contain it by creating a dike with an inert absorbent material like vermiculite or sand.[9][10] Do not use combustible materials like sawdust.[11]
-
Neutralization: Prepare a neutralizing solution. A common and effective option is a 5-10% solution of sodium carbonate in water with a small amount of liquid detergent (0.2%).[12] Alternatively, a solution of 3-8% concentrated ammonia with detergent can be used, but this requires excellent ventilation.[12]
-
Application: Slowly and carefully add the neutralizing solution to the spill, working from the outside in.
-
Absorption: Allow the mixture to react for at least 10 minutes. Then, absorb the neutralized mixture with an inert absorbent.
-
Collection and Disposal: Scoop the absorbed material into a designated, labeled hazardous waste container.[10] Do not seal the container tightly initially, as the reaction may generate gas.[11][12]
-
Final Decontamination: Wipe the spill area with the neutralizing solution, followed by water.
-
Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[13][14]
| Neutralizing Agent | Concentration | Advantages | Disadvantages |
| Sodium Carbonate Solution | 5-10% in water | Readily available, effective. | May be slower to react than other options. |
| Ammonia Solution | 3-8% in water | Fast-acting. | Requires excellent ventilation due to ammonia vapors. |
| Methanolic HCl | 5% | Effective for glassware decontamination. | Flammable solvent. |
A summary of common neutralizing agents for isocyanide spills.
Workflow for Handling and Neutralizing 4-Chloro-2-methylphenyl isocyanide
Sources
- 1. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isocyanates A Sweet Smelling Hazard [toolboxtopics.com]
- 4. The Nose Knows… or Does It? - Dymax [dymax.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicals.basf.com [chemicals.basf.com]
- 7. rubingroup.org [rubingroup.org]
- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. actsafe.ca [actsafe.ca]
- 12. fsi.co [fsi.co]
- 13. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
improving yield of formamide dehydration for aryl isocyanides
Topic: Improving Yield of Formamide Dehydration Ticket ID: ISO-NC-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Black Tar" Problem
You are likely here because your reaction turned into a black, insoluble polymer, or your product vanished on the silica column. Aryl isocyanides (
This guide treats your synthesis as a system. We do not just provide a recipe; we provide the control logic to prevent failure.
Module 1: Reagent Selection & Strategy
Before starting, confirm you are using the correct dehydrating system for your specific substrate.
Reagent Decision Matrix
Figure 1: Decision tree for selecting the optimal dehydration reagent based on substrate sensitivity and scale.
Comparative Data: Dehydration Systems
| Parameter | Phosphorus Oxychloride ( | Triphosgene ( | Burgess Reagent |
| Primary Utility | Bulk scale-up, robust substrates | Stubborn substrates, high atom economy | Acid-sensitive / Precious substrates |
| Cost Efficiency | High (Cheap reagents) | Moderate | Low (Expensive reagent) |
| Reaction pH | Acidic by-products (requires excess base) | Acidic by-products | Neutral |
| Major Risk | Exotherm control; Hydrolysis during quench | Toxicity (Phosgene generation) | Shelf-stability of reagent |
| Typical Yield | 75–95% | 85–98% | 80–95% |
Module 2: Standard Operating Protocols (SOPs)
SOP-A: The Robust Scale-Up ( Method)
Best for: Simple aryl formamides, gram-scale synthesis.
The Mechanism:
The formamide oxygen attacks the electrophilic phosphorus, creating a leaving group. Base (
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask. Add magnetic stir bar. Purge with
. -
Dissolution: Add Formamide (1.0 equiv) and dry DCM (
concentration). -
Base Addition: Add Triethylamine (
) (3.0 – 5.0 equiv). Note: Excess base is critical to buffer the HCl generated. -
Cooling: Cool the mixture to -5°C to 0°C (Ice/Salt bath).
-
Active Reagent: Add
(1.1 – 1.2 equiv) dropwise over 20–30 minutes.-
Critical Control Point: Internal temperature must not exceed 5°C. Rapid addition causes exotherms that lead to "black tar" polymerization.
-
-
Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC.[1][2][3]
-
The "Reverse Quench" (Vital):
-
Prepare a saturated
solution (basic buffer) in a separate beaker. -
Pour the cold reaction mixture into the stirring carbonate solution.
-
Why? If you add water to the reaction, the local pH drops immediately as
hydrolyzes to phosphoric/hydrochloric acid, destroying your isocyanide.
-
SOP-B: The "Precious Cargo" Method (Burgess Reagent)
Best for: Substrates with Boc, TBS, or acetal groups.
Protocol:
-
Setup: Dry glassware,
atmosphere. -
Dissolution: Dissolve Formamide (1.0 equiv) in dry DCM or Benzene.
-
Reagent: Add Burgess Reagent (1.1 – 1.5 equiv) in one portion at Room Temperature (RT).
-
Reaction: Stir at RT for 1–3 hours.
-
Workup: Dilute with
, wash with water (1x) and brine (1x). Dry over . -
Note: This reaction is neutral. No massive base excess is required, simplifying purification.
Module 3: Troubleshooting & FAQs
Issue 1: "My product vanished on the column."
Diagnosis: Silica gel is slightly acidic (
-
Buffer the Eluent: Add 1–2% Triethylamine (
) to your hexane/ethyl acetate mobile phase. -
Pre-treat the Column: Flush the packed silica column with the buffered solvent before loading your sample.
-
Alternative: Use Basic Alumina instead of Silica Gel.
Issue 2: "The reaction turned into a black solid."
Diagnosis: Uncontrolled exotherm leading to polymerization. Isocyanides polymerize rapidly with heat and acid. Solution:
-
Check Addition Rate: Slow down the
addition. -
Increase Solvent Volume: Dilution helps dissipate heat.
-
Internal Thermometer: Do not rely on the bath temp. Measure the liquid temp inside the flask.
Issue 3: "Yield is low; NMR shows starting material formamide."
Diagnosis: Reagent failure.
-
Distill POCl3: If the liquid is cloudy or has solids, distill it prior to use.
-
Switch Reagents: If steric hindrance is high (e.g., ortho-substituted aryls), switch to Triphosgene or Vilsmeier conditions (
/DMF), which are more aggressive dehydrating agents.
Issue 4: "It smells... less terrible?"
Diagnosis: The "Smell Test" is a qualitative analytical tool. Isocyanides have a distinct, vile odor (often described as "Godzilla's gym sock"). If the smell fades to a mild almond/chemical smell, you have likely hydrolyzed the product back to the formamide. Solution: Check the pH of your aqueous layer during extraction. It must be pH > 8.
Module 4: Mechanistic Visualization
Understanding the pathway helps predict side reactions.
Figure 2: Reaction pathway showing the critical activation step and the risk of acid-catalyzed hydrolysis.
References
-
Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition in English, vol. 4, no. 6, 1965, pp. 472–484. Link
-
Patil, P., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent."[4] Molecules, vol. 25, no. 22, 2020. Link
- Creary, X., et al. "Burgess Reagent in the Preparation of Isocyanides." Journal of Organic Chemistry, vol. 57, no. 16, 1992.
-
Porcheddu, A., et al. "A Trustworthy Mechanochemical Route to Isocyanides."[5] Beilstein Journal of Organic Chemistry, vol. 18, 2022. Link
-
Chakrabarty, S., et al. "Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret." Synlett, vol. 27, no. 12, 2016. Link
Safety Warning: Isocyanides are toxic and possess an extremely offensive odor.[6] All reactions must be performed in a well-ventilated fume hood. Treat all glassware with bleach (hypochlorite) solution after use to oxidize traces of isocyanide to the less odorous isocyanate.
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]
- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide: Formula, Structure, Synthesis, and Reactions [chemistrylearner.com]
Technical Support Center: Safely Quenching Isocyanide Reactions with Weak Acids
Welcome to the technical support guide for handling isocyanide reactions. Isocyanides (or isonitriles) are exceptionally versatile reagents in modern organic synthesis, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are cornerstones of drug discovery and development for rapidly building molecular complexity.[1][2][3] However, their unique reactivity, potent odor, and potential hazards necessitate rigorous and well-understood protocols for their handling and quenching.[1][4][5]
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when quenching isocyanide reactions, with a focus on the safe and effective use of weak acids.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench an isocyanide reaction?
A1: Quenching is a critical final step for three primary reasons:
-
Safety and Hazard Neutralization: Volatile isocyanides are notorious for their extremely unpleasant and pervasive odors.[1] More importantly, they are toxic and can cause respiratory and skin sensitization.[4][5][6] Leaving unreacted isocyanide in your reaction mixture poses a significant exposure risk during workup and purification. Proper quenching converts the reactive isocyanide into a more stable, less hazardous, and less odorous derivative, typically a formamide.
-
Ensuring Product Purity: If not quenched, residual isocyanide can continue to react during workup, purification (e.g., on silica gel), or storage, leading to the formation of byproducts and lowering the yield and purity of your target compound.
-
Preventing Environmental Contamination: Isocyanide waste must be properly deactivated before disposal. Quenching is the first step in ensuring that hazardous waste streams are handled responsibly.
Q2: I've always used water to quench my reactions. Why is a weak acid preferred for isocyanides?
A2: While water can hydrolyze isocyanides, the reaction is often slow and may not proceed to completion, especially in organic solvents. Furthermore, the choice of quencher is dictated by the stability of your product and the reaction mechanism.
-
Controlling Reactivity: Strong acids can protonate other functional groups in your desired product, potentially leading to degradation, hydrolysis (e.g., of esters or amides), or other unwanted side reactions. Weak acids provide a controlled source of protons to selectively target the unreacted isocyanide without disrupting the integrity of the product.
-
Mechanism of Quenching: The goal is to protonate the nucleophilic carbon of the isocyanide. This forms a highly electrophilic nitrilium-like intermediate, which is then rapidly trapped by a nucleophile (like water, which is often present or added during workup) to form a stable N-substituted formamide. A weak acid facilitates this process in a more controlled manner than a strong acid.
-
Compatibility with MCR Products: Products of Passerini and Ugi reactions are often α-acyloxy amides or bis-amides.[7][8] These structures can be sensitive to harsh acidic conditions. A weak acid quench is a milder method that preserves these functionalities.
Q3: Which weak acid should I choose? What are the pros and cons?
A3: The optimal weak acid depends on your reaction solvent, the stability of your product, and the scale of your reaction. Below is a comparison of common choices.
| Weak Acid | pKa (approx.) | Typical Application & Solvent | Advantages & Considerations |
| Acetic Acid | 4.76 | A versatile choice for reactions in aprotic solvents like THF, DCM, or Toluene. | Pro: Miscible with most organic solvents, easy to remove in vacuo. Con: Can be difficult to remove completely from high-boiling point mixtures. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 9.24 | Excellent for biphasic workups where the product is in an organic layer (e.g., EtOAc, DCM). | Pro: Provides a buffered, mildly acidic aqueous phase. Efficiently quenches and facilitates separation.[9] Con: Not suitable for water-miscible solvents or water-sensitive products. |
| Formic Acid | 3.77 | Used when a slightly stronger weak acid is needed; effective in polar solvents. | Pro: Highly effective and volatile. Con: More acidic than acetic acid; may affect sensitive functional groups. |
| Citric Acid (10% aq. solution) | 3.13 (pKa1) | A good alternative to NH₄Cl for aqueous workups, especially for chelating metal residues. | Pro: Effective and can help sequester metal catalysts. Con: Less common; may require pH adjustment during workup. |
Troubleshooting Guide
Scenario 1: "I've added my quencher, but the characteristic isocyanide smell persists."
This is a common and critical issue indicating an incomplete quench.
-
Root Cause Analysis:
-
Insufficient Stoichiometry: You may not have added enough weak acid to react with all the residual isocyanide. Isocyanides are often used in excess in MCRs.
-
Poor Mixing: In viscous or heterogeneous reaction mixtures, the quencher may not have dispersed effectively.
-
Low Temperature: The rate of hydrolysis can be slow at low temperatures (e.g., 0 °C).
-
-
Corrective Actions:
-
Ensure the reaction is being stirred vigorously.
-
Add an additional portion (e.g., 0.5 equivalents relative to the starting isocyanide) of your chosen weak acid.
-
Allow the mixture to warm to room temperature for 15-30 minutes.
-
If the smell persists, consider adding a small amount of methanol, which can act as a nucleophile to trap the protonated isocyanide intermediate.
-
Scenario 2: "After adding the weak acid, a white precipitate formed. Is this my product crashing out?"
A2: While it could be your product, it's often an ammonium salt or a byproduct.
-
Plausible Causes:
-
Salt Formation: If your reaction contains a basic amine (common in Ugi reactions), adding a weak acid like acetic acid can form the corresponding ammonium acetate salt, which may have limited solubility in your organic solvent.
-
Urea Byproducts: If moisture was present during the reaction, isocyanates can react with the in-situ generated amine to form ureas, which are often white, insoluble solids.[10]
-
-
Diagnostic & Resolution Steps:
-
TLC Analysis: Take a small, filtered sample of the supernatant and a sample of the dissolved solid (in a more polar solvent) and compare them to a reference spot of your starting materials and the expected product on a TLC plate.
-
Solubility Test: Test the solubility of the precipitate in water. Ammonium salts are typically water-soluble, while urea byproducts may be less so.
-
Proceed with Workup: Often, this salt will be removed during an aqueous workup. Proceed with your standard extraction protocol and monitor the separation of your product.
-
Scenario 3: "How can I be certain the quench is complete before I proceed to rotary evaporation?"
A3: Relying solely on smell is not a quantitative or sufficiently safe method. Instrumental analysis is highly recommended.
-
The Gold Standard: IR Spectroscopy: The isocyanide group (-N≡C) has a very strong, sharp, and characteristic absorbance in the infrared spectrum, typically between 2150 and 2110 cm⁻¹ .[1] This region of the IR spectrum is often clear of other functional group absorbances.
-
Procedure: Before quenching, take an IR spectrum of your crude reaction mixture to identify the isocyanide peak. After quenching and stirring for 15-30 minutes, take another spectrum. The quench is complete when this peak has completely disappeared.[10]
-
Protocols & Workflows
Protocol 1: General Procedure for Quenching in an Aprotic Solvent
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to 0 °C using an ice-water bath. This moderates any potential exotherm from the quench.
-
Add Quencher: Slowly add 1.5 to 2.0 equivalents (relative to the isocyanide) of acetic acid dropwise with vigorous stirring.
-
Stir and Warm: Stir the mixture at 0 °C for 10 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 20-30 minutes.
-
Verify Completion: Take a sample for IR analysis to confirm the disappearance of the isocyanide peak around 2140 cm⁻¹.
-
Proceed to Workup: The reaction is now safe to concentrate or move to an aqueous workup.
Diagram: Decision Workflow for Isocyanide Quenching
This workflow outlines the critical decision points from reaction completion to a safe workup.
Caption: A decision-making flowchart for quenching isocyanide reactions.
Diagram: Simplified Hydrolysis Mechanism of Isocyanides
This diagram illustrates how a weak acid facilitates the conversion of a residual isocyanide to a stable formamide.
Caption: Acid-facilitated hydrolysis of isocyanide to a formamide.
References
- The Chemistry of Alkyl Isocyanides: A Comprehensive Guide for Drug Discovery and Development. Benchchem.
- Isocyanide-based multicomponent reactions in drug discovery. PubMed.
- Safety Precautions for Working with Aromatic Isocyanates: Applic
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- The isocyanide SN2 reaction. PMC - NIH.
- Safety measures for working with isocyan
- Technical Support Center: Isocyan
- An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/ TEMPO. SciSpace.
- Medicinal Chemistry of Isocyanides.
- An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymeriz
- An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization. Chemical Science (RSC Publishing).
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
- for the use of hazardous materials or equipment - Laboratory Safety Standard Oper
- Passerini reaction. Wikipedia.
- Safe Use of Di-Isocyan
- Isocyanide Synthesis - Powered by XMB 1.9.11. Sciencemadness Discussion Board.
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores.
- Passerini Reaction. Organic Chemistry Portal.
- Working with Hazardous Chemicals. Organic Syntheses.
- Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific.
- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry.
- Passerini Reaction. Alfa Chemistry.
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Deriv
- weak organic acids: Topics by Science.gov. science.gov.
- The Passerini Reaction. Organic Reactions.
- Weak Acids and Weak Bases. ChemTalk.
- Weak Acids and Weak Bases. LabXchange.
- Isocyanide 2.0. Green Chemistry (RSC Publishing).
- Isocyanates. Health and Safety Executive for Northern Ireland.
- Isocyan
- Passerini Reaction. YouTube.
- Isocyanide Chemistry. Baran Lab, Scripps Research.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
- Ugi reaction. Wikipedia.
- Isocyan
- Why are most organic acids weak acids?. Quora.
- guide-to-handling-isocyan
- Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape.
- ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S.. CAMEO Chemicals.
- Chemical Reactivity.
- CuCN quenching : r/Chempros. Reddit.
- How to quench azide : r/Chempros. Reddit.
- Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isocyanide-based multicomponent reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 4. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 5. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 6. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low reactivity of ortho-substituted aryl isocyanides
Technical Support Center & Knowledge Base
Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket Topic: Overcoming low reactivity in ortho-substituted aryl isocyanides (The "Ortho-Effect")
Introduction: The "Ortho-Wall" in Isocyanide Chemistry
If you are reading this, you are likely staring at a reaction flask containing an ortho-substituted aryl isocyanide (e.g., 2,6-dimethylphenyl isocyanide or 2-nitrophenyl isocyanide) that refuses to react.
In my 15 years of optimizing multicomponent reactions (MCRs) and Pd-catalyzed insertions, I have found that ortho-substitution presents a unique "dual-lock" mechanism against reactivity:
-
Steric Shielding: The ortho-groups physically block the trajectory of nucleophiles or metal centers toward the terminal carbenoid carbon.
-
Electronic Modulation: Ortho-substituents often twist the aryl ring out of planarity with the isocyanide group, disrupting resonance stabilization and altering the HOMO/LUMO energy levels of the terminal carbon.
This guide moves beyond standard protocols to address these specific kinetic barriers.
Module 1: Synthesis & Purity (The Pre-Reaction Check)
User Question: My Ugi reaction failed. I synthesized the isocyanide using POCl3/Et3N, but the product turned dark black overnight. Is it still usable?
Technical Diagnosis: No. The dark color indicates polymerization.[1] Ortho-substituted isocyanides, particularly those with electron-withdrawing groups (e.g., o-NO2), are prone to acid-catalyzed polymerization or decomposition if traces of POCl3 remain. Furthermore, the standard POCl3 dehydration often requires temperatures (0°C to RT) that can trigger side reactions in sterically crowded substrates.
Troubleshooting Protocol: Switch to the Burgess Reagent method. It operates under neutral conditions and is far superior for sensitive or sterically hindered formamides where POCl3 fails to effect complete dehydration or causes degradation.
Protocol: Burgess Reagent Dehydration
-
Reagents: N-aryl formamide (1.0 equiv), Burgess Reagent (1.2 equiv).
-
Solvent: Anhydrous DCM or Toluene (0.2 M).
-
Procedure:
-
Dissolve formamide in solvent under N2.
-
Add Burgess reagent in one portion.
-
Stir at RT for 2-4 hours. (Monitor by TLC; isocyanides are less polar than formamides).
-
Critical Step: Filter through a short pad of silica gel immediately to remove sulfur byproducts. Do not perform an aqueous workup if possible.
-
Decision Tree: Selecting the Synthesis Route
Figure 1: Decision logic for synthesizing isocyanides based on substrate steric and electronic profiles.
Module 2: Multicomponent Reactions (Ugi & Passerini)
User Question: I am trying an Ugi-4CR with 2,6-dimethylphenyl isocyanide. The imine forms, but the isocyanide doesn't insert. I just get the amide byproduct or recovered starting material.
Technical Diagnosis: You are facing the Reversibility Trap . The formation of the imine (Schiff base) is reversible. In the Ugi reaction, the isocyanide must attack the iminium ion.[2] Ortho-substituents create a massive steric barrier to this attack. If the attack is slower than the rate of imine hydrolysis, the reaction fails.
Optimization Strategy:
-
Concentration is King: Standard MCRs run at 0.1 M. For ortho-substituted isocyanides, increase concentration to 1.0 M - 2.0 M . This drives the bimolecular collision frequency.
-
Lewis Acid Activation: You must activate the imine/carbonyl to make it a "hotter" electrophile, compensating for the isocyanide's poor approach.
-
Microwave Irradiation: Thermal heating often degrades the isocyanide before it reacts. Microwave heating (100-120°C for 10-20 min) provides the activation energy needed to overcome the steric barrier rapidly.
Comparative Data: Optimization of Ugi Reaction
Substrate: 2,6-dimethylphenyl isocyanide + Benzaldehyde + Aniline + Benzoic Acid
| Condition | Solvent | Additive | Time | Yield (%) | Note |
| Standard | MeOH (0.1 M) | None | 24 h | < 10% | Mostly recovered SM |
| High Conc. | MeOH (1.0 M) | None | 24 h | 35% | Slow conversion |
| Lewis Acid | TFE/MeOH (1.0 M) | ZnCl2 (10 mol%) | 12 h | 62% | Dual activation |
| Microwave | MeOH (1.0 M) | None | 15 min | 88% | Recommended |
Mechanism: The Steric Blockade
Figure 2: The kinetic bottleneck in Ugi reactions involving ortho-substituted isocyanides occurs at the nucleophilic addition step.
Module 3: Palladium-Catalyzed Insertions
User Question: I'm trying to insert 2-methoxyphenyl isocyanide into an aryl bromide using Pd(PPh3)4, but I see no insertion. Why?
Technical Diagnosis: Standard ligands like PPh3 have large cone angles and occupy the coordination sites required for the bulky isocyanide to bind. For ortho-substituted isocyanides, the metal center is too crowded. Furthermore, the insertion of isocyanides into Pd-C bonds is sensitive to the electronic nature of the isocyanide; ortho-substituents can reduce the nucleophilicity of the isocyanide carbon required for coordination.
Troubleshooting Protocol:
-
Ligand Switch: Use bidentate ligands with a wide bite angle but smaller steric profile near the metal center, such as DPEPhos or Xantphos . These facilitate the reductive elimination step while creating a "pocket" for the isocyanide.
-
Cesium Effect: Switch the base to Cs2CO3. The "Cesium Effect" often aids in the solubility and stabilization of the intermediate complexes in polar aprotic solvents like DMSO or Dioxane.
Recommended System:
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: DPEPhos (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene or Dioxane at 100°C.
Module 4: Stability & Storage
User Question: Does the bad smell mean it's working?
Technical Diagnosis: Not necessarily. While all isocyanides have a characteristic foul odor, a change in the odor profile (to something acrid or sour) combined with a viscosity change indicates decomposition to formamides or polymerization.
Self-Validation Test (IR Spectroscopy): Before running any reaction with an old batch of ortho-substituted isocyanide, run an IR.
-
Functional: Sharp, strong peak at 2110–2140 cm⁻¹ (N≡C stretch).
-
Dead: Appearance of broad peaks at 1650–1690 cm⁻¹ (C=O stretch, formamide/urea) or loss of the 2100 peak (polymerization).
References
-
Burgess Reagent for Isocyanide Synthesis: McCarthy, J. R., et al. "Stereospecific synthesis of isocyanides from formamides using the Burgess reagent." Journal of the American Chemical Society, 1985.
-
Ugi Reaction Optimization: Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 2000.
-
Microwave Assisted Ugi: Bagley, M. C., et al. "Microwave-assisted multicomponent reactions for the synthesis of heterocycles." Chemical Communications, 2009.
-
Pd-Catalyzed Insertion (DPEPhos): Tang, T., et al. "Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion."[3] The Journal of Organic Chemistry, 2013.[3]
-
Ortho-Effect & Sterics: Vlaar, T., et al. "Palladium-Catalyzed Isocyanide Insertion Reactions." Chemical Society Reviews, 2013.
Sources
purification methods for 4-Chloro-2-methylphenyl isocyanide (distillation vs column)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-chloro-2-methylphenyl isocyanide. It offers a comparative analysis of distillation and column chromatography, troubleshooting guides for common experimental issues, and detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Should I purify 4-chloro-2-methylphenyl isocyanide by vacuum distillation or flash column chromatography?
The choice between vacuum distillation and flash column chromatography depends on several factors, including the scale of your reaction, the nature of the impurities, and the thermal stability of your compound. Given that 4-chloro-2-methylphenyl isocyanide is a low-melting solid (melting point: 36.0-42.0°C), vacuum distillation is often the preferred method for larger quantities, as it can efficiently remove non-volatile impurities.[1][2] Flash column chromatography is a viable alternative, particularly for smaller scales or when separating compounds with similar boiling points. However, isocyanides can be sensitive to acidic silica gel, potentially leading to decomposition with prolonged exposure.[3]
Q2: What are the primary safety concerns when handling 4-chloro-2-methylphenyl isocyanide?
Aryl isocyanides, similar to the more widely studied isocyanates, are potent irritants and sensitizers.[4][5][6] The primary hazards include:
-
Respiratory Sensitization: Inhalation of vapors or aerosols can lead to allergic respiratory reactions, including asthma-like symptoms.[7][8]
-
Skin and Eye Irritation: Direct contact can cause severe irritation, rashes, and blistering.[8]
-
Toxicity: Isocyanides are toxic and should be handled with appropriate engineering controls and personal protective equipment.[9]
Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including a full-face respirator with organic vapor cartridges, chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and chemical safety goggles.[10][11][12]
Q3: My isocyanide appears to be degrading on the silica gel column. What can I do?
Isocyanide degradation on silica gel is a common issue, often due to the acidic nature of the stationary phase.[3] To mitigate this:
-
Minimize Contact Time: Use flash chromatography with positive pressure to expedite the separation. Slower methods like gravity chromatography increase the risk of decomposition.[13]
-
Neutralize the Silica: Prepare a slurry of silica gel with a non-polar solvent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v of the solvent), to neutralize acidic sites.
-
Use a Modified Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a commercially available deactivated silica gel. Recent research has shown that silica gel treated with ethyltrichlorosilane (C-2 silica) can be highly effective for purifying sensitive isocyanides that would otherwise be irreversibly adsorbed.[14]
Q4: What are the signs of thermal decomposition during distillation?
Thermal decomposition of isocyanides can occur at elevated temperatures, potentially leading to the formation of the more thermodynamically stable cyanide isomer. Signs of decomposition during distillation include:
-
Discoloration of the liquid in the distillation flask.
-
A sudden increase in pressure within the vacuum system.
-
Inconsistent boiling point during the distillation.
-
Low recovery of the desired product.
To avoid thermal decomposition, it is crucial to use a well-controlled vacuum to lower the boiling point and to heat the distillation flask gently and evenly with a heating mantle.
Troubleshooting Guides
Vacuum Distillation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Bumping/Violent Boiling | - Inadequate stirring. - Residual low-boiling solvent. - Heating too rapidly. | - Ensure vigorous stirring with a magnetic stir bar. - Initially apply vacuum without heating to remove volatile solvents. - Increase the heat gradually. |
| Inability to Reach a Low Vacuum | - Leaks in the glassware joints. - Inefficient vacuum pump or water aspirator. - Improperly sealed system. | - Ensure all ground-glass joints are properly greased and securely clamped. - Check the vacuum pump oil and performance. - Verify all tubing connections are tight. |
| Product Solidifying in the Condenser | - The melting point of the compound is higher than the condenser coolant temperature. | - Use room temperature water or a slightly warmer fluid in the condenser. - Gently warm the outside of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. |
| Low Product Recovery | - Thermal decomposition. - Incomplete distillation. - Product loss in the vacuum trap. | - Lower the distillation temperature by improving the vacuum. - Ensure the distillation is run to completion. - Check the vacuum trap for any collected product. |
Flash Column Chromatography
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | - Incorrect mobile phase polarity. - Column overloading. - Inefficient column packing. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a target Rf of ~0.3 for the desired compound.[15] - Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is packed uniformly without any air channels. |
| Compound Streaking or Tailing on the Column | - Compound is too polar for the solvent system. - Interaction with acidic sites on the silica gel. | - Gradually increase the polarity of the mobile phase. - Add a small percentage of a modifier like triethylamine to the eluent. |
| No Compound Eluting from the Column | - Compound is irreversibly adsorbed onto the silica gel. - Compound is not sufficiently soluble in the mobile phase. | - Consider using a deactivated silica gel or neutral alumina.[14] - Choose a mobile phase in which your compound is more soluble. |
| Cracked or Channeled Silica Bed | - Improper packing of the column. - Running the column dry. | - Pack the column as a slurry to ensure a homogenous bed. - Maintain a constant level of solvent above the silica gel throughout the purification. |
Experimental Protocols
Protocol 1: Vacuum Distillation of 4-Chloro-2-methylphenyl Isocyanide
This protocol is suitable for purifying gram-scale quantities of the isocyanide from non-volatile impurities.
Materials:
-
Crude 4-chloro-2-methylphenyl isocyanide
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump with a cold trap
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all ground-glass joints are lightly greased and securely clamped.
-
Place a magnetic stir bar in the distillation flask containing the crude isocyanide.
-
Connect the apparatus to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Initial Evacuation:
-
Begin stirring the crude material.
-
Slowly open the system to the vacuum to remove any residual volatile solvents. The material may bubble as the solvent is removed.
-
-
Distillation:
-
Once a stable vacuum is achieved (ideally below 10 mmHg), begin to gently heat the distillation flask with a heating mantle.
-
Since the compound is a low-melting solid, it will first melt and then begin to boil.
-
Collect the fraction that distills at a constant temperature. Based on similar compounds, the boiling point is expected to be in the range of 110-125°C at approximately 5 mmHg.
-
Monitor the distillation closely for any signs of decomposition.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Disassemble the apparatus and collect the purified product from the receiving flask.
-
Protocol 2: Flash Column Chromatography of 4-Chloro-2-methylphenyl Isocyanide
This protocol is suitable for small-scale purification and for separating the isocyanide from impurities with similar boiling points.
Materials:
-
Crude 4-chloro-2-methylphenyl isocyanide
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Sand
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)
-
Collection tubes
-
Air or nitrogen source for pressure
Procedure:
-
Solvent System Selection:
-
Using TLC, determine a solvent system that provides good separation and an Rf value of approximately 0.3 for the isocyanide.[15]
-
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude isocyanide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Carefully add the eluent to the column and apply positive pressure to achieve a flow rate of approximately 2 inches per minute.[13]
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-chloro-2-methylphenyl isocyanide.
-
Comparative Analysis: Distillation vs. Column Chromatography
| Feature | Vacuum Distillation | Flash Column Chromatography |
| Principle of Separation | Difference in boiling points | Differential adsorption to a stationary phase |
| Best Suited For | Large-scale purification; removal of non-volatile impurities | Small to medium-scale purification; separation of compounds with similar boiling points |
| Potential for Decomposition | Thermal decomposition if overheated | Decomposition on acidic silica gel |
| Solvent Consumption | Low | High |
| Speed | Can be faster for large quantities | Generally faster for small quantities |
| Cost | Generally lower for consumables | Higher due to silica gel and large solvent volumes |
Workflow Diagrams
Decision-Making for Purification Method
Caption: Decision tree for selecting the optimal purification method.
Troubleshooting Isocyanide Purification on Silica Gel
Caption: Troubleshooting workflow for issues with silica gel chromatography.
References
-
Sysco Environmental. What PPE is required when working with isocyanates? [Link]
-
Lakeland. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Safe Work Australia. Guide to handling isocyanates. [Link]
-
PubChem. 4-Chlorophenyl isocyanate. National Center for Biotechnology Information. [Link]
-
Government of Canada. Isocyanates: Control measures guideline. [Link]
-
Shafiei, M., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6894-6903. [Link]
-
University of Pittsburgh. Flash Chromatography. [Link]
-
Pirali, T., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9062-9133. [Link]
-
University of Rochester. Chromatography: How to Run a Flash Column. [Link]
-
CAS Common Chemistry. 4-Chlorophenyl isocyanate. [Link]
-
Pawlak, M., et al. (2024). Isocyanates and isocyanides - life-threatening toxins or essential compounds? Science of The Total Environment, 938, 173250. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of California, Berkeley - Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. [Link]
-
Life Specialty Coatings. Isocyanate - SDS. [Link]
-
WorkSafeBC. Isocyanates. [Link]
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]
-
Van der Veken, P., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Sustainable Chemistry and Pharmacy, 17, 100292. [Link]
-
Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]
-
Fleming, F. F., et al. (2019). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Synthesis, 51(10), 2135-2140. [Link]
-
Ali, M. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6863. [Link]
-
The Kubiak Lab Manual. Preparation of Isocyanides. [Link]
-
SafeWork NSW. Isocyanates technical fact sheet. [Link]
-
Organic Syntheses Procedure. Methyl isocyanide. [Link]
-
Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
PubChemLite. 4-chloro-2-methylphenyl isocyanate (C8H6ClNO). [Link]
-
PubChem. 4-Chloro-2-methylphenyl isocyanate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
-
Cmarik, G. E., Knox, J. C., & Huff, T. L. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. [Link]
-
Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
Tofan, D., et al. (2014). Comparative Measure of the Electronic Influence of Highly Substituted Aryl Isocyanides. Organometallics, 33(15), 3963-3972. [Link]
-
Defense Technical Information Center. The Silica Gel Process: Small Scale Studies. Part 1. Comparison of Catalysts and Labelling Experiments. [Link]
- Google Patents.
Sources
- 1. L10470.03 [thermofisher.com]
- 2. 4-Chloro-2-methylphenyl isocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 4. "Isocyanates and isocyanides - life-threatening toxins or essential compounds?" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 6. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 7. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 8. worksafebc.com [worksafebc.com]
- 9. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]
- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 11. lakeland.com [lakeland.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. researchgate.net [researchgate.net]
- 15. Chromatography [chem.rochester.edu]
optimizing solvent choice for Ugi reactions with lipophilic isocyanides
Part 1: The Core Directive – The Solubility vs. Reactivity Paradox
Welcome to the technical support center. If you are working with lipophilic isocyanides (e.g., cholesteryl-, long-chain alkyl-, or complex aryl-isocyanides), you are likely facing a specific failure mode: The Polarity Mismatch.
The Ugi reaction mechanism is driven by ionic intermediates (iminium and nitrilium ions) that require polar protic solvents (like Methanol) for stabilization and proton transfer. However, your lipophilic isocyanide is hydrophobic and likely insoluble in pure Methanol.
The Trap:
-
Use pure MeOH: Your isocyanide precipitates or oils out, preventing reaction.
-
Use pure DCM/THF: You dissolve the isocyanide, but the reaction stalls or yields the Passerini byproduct because the solvent cannot stabilize the transition states or facilitate the critical Mumm rearrangement.
The Solution: You must engineer a solvent system that balances dielectric constant (for kinetics) with lipophilicity (for solubility).
Part 2: Solvent Selection Decision Matrix
Do not guess. Follow this logic gate to select your solvent system.
Figure 1: Decision matrix for solvent selection based on isocyanide solubility and reactivity profiles.
Part 3: Troubleshooting & FAQs
Issue 1: "My isocyanide crashes out immediately upon addition."
Diagnosis: You are likely using pure Methanol (MeOH). Lipophilic isocyanides require a non-polar co-solvent carrier.
The Fix: The Binary Solvent Protocol Switch to a binary system. The most robust combination for lipophilic substrates is Methanol/Dichloromethane (MeOH:DCM) .
-
Dissolve your amine and aldehyde in minimal MeOH.
-
Dissolve your lipophilic isocyanide in minimal DCM.
-
Combine. The final ratio should be between 3:1 and 1:1 (MeOH:DCM) .
-
Note: You must maintain a significant portion of MeOH. If MeOH drops below 25%, the rate of Mumm rearrangement decreases significantly, leading to stalled intermediates.
-
Issue 2: "The reaction is homogeneous, but yields are low (<30%) or stalled."
Diagnosis: You might be facing Kinetic Stalling . Even if dissolved, bulky lipophilic isocyanides react sluggishly. Methanol may not provide enough hydrogen-bond activation for the imine.
The Fix: The TFE Activation Switch the solvent to 2,2,2-Trifluoroethanol (TFE) .[1]
-
Why? TFE is a "magic solvent" for Ugi reactions. It is more acidic (pKa ~12.5) than methanol (pKa ~15.5) and a stronger hydrogen bond donor. It activates the imine for nucleophilic attack by the isocyanide much more effectively than MeOH.
-
Solubility Bonus: The trifluoromethyl group gives TFE better solubilizing power for lipophilic compounds compared to MeOH.
Comparative Data: Solvent Efficacy
| Solvent System | Dielectric Constant ( | Ability to Dissolve Lipophiles | Reaction Rate (Relative) | Risk of Passerini Side-Rxn |
| Methanol (Pure) | 33 | Low | High | Low |
| MeOH : DCM (1:1) | ~15-20 | High | Moderate | Moderate |
| TFE (Pure) | 27 | Moderate-High | Very High | Low |
| THF or DCM (Pure) | < 9 | Very High | Very Low | High |
Issue 3: "I am isolating the Passerini product (no amine incorporation)."
Diagnosis: This is a classic "non-polar solvent trap." In solvents like pure DCM or THF, the formation of the imine (Amine + Aldehyde) is not favored or is slow. The isocyanide reacts directly with the carboxylic acid and aldehyde (Passerini pathway) because the amine is effectively excluded from the reaction sphere.
The Fix:
-
Pre-formation: Stir the Amine and Aldehyde in the solvent for 30-60 minutes before adding the Acid and Isocyanide. This locks in the imine.
-
Concentration: Ugi reactions are bimolecular in the rate-determining step but require high collision frequency. Run the reaction at high concentration (1.0 M - 2.0 M) . Dilute conditions favor side reactions.
Part 4: Mechanistic Insight (Why Solvent Matters)
The solvent is not just a medium; it is a catalyst. The diagram below illustrates the critical stabilization steps provided by protic solvents (MeOH/TFE) that aprotic solvents (DCM/THF) fail to provide.
Figure 2: The solvent's role in stabilizing the Iminium ion and facilitating the Mumm rearrangement.
Part 5: Optimized Experimental Protocol
Protocol: High-Concentration Binary Solvent Ugi Reaction
Reagents:
-
Amine (1.0 equiv)[2]
-
Aldehyde (1.0 equiv)[2]
-
Carboxylic Acid (1.0 equiv)[2]
-
Lipophilic Isocyanide (1.0 equiv)
-
Solvents: Anhydrous MeOH and DCM.
Procedure:
-
Imine Pre-formation: In a screw-cap vial, dissolve the Amine and Aldehyde in MeOH (0.5 volume of total solvent). Stir at Room Temperature (RT) for 30 mins.
-
Checkpoint: Solution may become slightly warm or cloudy (water generation).
-
-
Isocyanide Solution: Dissolve the Lipophilic Isocyanide in DCM (0.5 volume of total solvent).
-
Addition: Add the Carboxylic Acid to the imine mixture. Stir for 2 minutes.
-
Final Mix: Add the Isocyanide/DCM solution to the main vial.
-
Target Concentration: The final concentration of reagents should be 1.0 M . (e.g., 1 mmol scale = 1 mL total solvent volume).
-
-
Incubation: Seal and stir at RT for 12–24 hours.
-
Observation: If a solid precipitates during the reaction (after 1-2 hours), this is usually the pure Ugi product. Filter and wash with cold MeOH.
-
References
-
Dömling, A. (2006).[3] Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.[3] Link
-
Wessjohann, L. A., et al. (2009). The Multiple Faces of Isocyanide-Based Multicomponent Reactions. Chemical Reviews, 109(9), 3966-4018. Link
-
Eldehna, W. M., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications.[1] RSC Advances, 10, 42453-42496. Link
-
Nenajdenko, V. G. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 575-592. Link
Sources
Technical Support Center: Volatile & Toxic Aryl Isocyanides
Topic: Safe Handling, Containment, and Neutralization of Aryl Isocyanides (Isonitriles) Ticket ID: ISO-NC-HANDLE-001 Status: Open / High Priority Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Stench" Class Hazard
Welcome to the Isocyanide Handling Support Center. You are likely here because you are conducting multicomponent reactions (Ugi, Passerini) or metal-ligand coordination studies involving Aryl Isocyanides (e.g., Phenyl Isocyanide, 2,6-Dimethylphenyl isocyanide).
CRITICAL DISTINCTION: Do not confuse Isocyanides (R-N≡C) with Isocyanates (R-N=C=O).
-
Isocyanates: Sensitizers, quenched by water/alcohols.
-
Isocyanides: Profound olfactory hazards ("Stench"), quenched by ACID hydrolysis .
Aryl isocyanides possess a vile, penetrating odor detectable at low parts-per-billion (ppb) levels. Mishandling leads not just to safety hazards, but to facility-wide evacuations due to "gas leak" false alarms. This guide provides the engineering controls and chemical protocols required to work without shutting down your building.
Module 1: Engineering Controls & Odor Containment
Troubleshooting the "Why does my lab smell?" complaints.
The Containment Architecture
The primary failure point is not the fume hood itself, but the auxiliary equipment (Rotovaps, Vacuum Pumps) connected to it.
Diagram 1: The "Zero-Release" Vacuum Setup This diagram illustrates the mandatory scrubber system for evaporating solvents containing isocyanides.
Caption: Figure 1. Vacuum train configuration. The Acid Scrubber is the critical "Firewall" that chemically destroys isocyanide vapors before they reach the pump exhaust.
Troubleshooting Guide: Containment Breach
| Symptom | Probable Cause | Corrective Action |
| Smell detected outside hood | Sash Height: Sash is above the breathing zone or >18 inches. | Lower sash immediately. Check face velocity monitor (Target: 100 fpm). |
| Smell during rotovapping | Pump Exhaust: Vapors are bypassing the cold trap and exiting the pump. | Install an Acid Scrubber (See Fig 1) between the cold trap and the pump. |
| Smell on hands/clothes | Glove Permeation: Nitrile gloves offer limited protection against aromatics. | Double Glove: Silver Shield (Laminate) under Nitrile. Change outer gloves every 15 mins. |
| Smell persists after cleaning | Surface Adsorption: Isocyanides adsorb to rubber/plastic tubing. | Replace all Tygon/rubber tubing used in the process. Do not attempt to clean them. |
Module 2: Chemical Quenching & Decontamination
The "Kill Switch" for Isocyanides.
Unlike Isocyanates (which require basic/aqueous quenching), Isocyanides require ACIDIC hydrolysis .
The Reaction:
-
Mechanism: The acid protonates the isocyanide carbon, facilitating water attack.
-
Result: The foul-smelling isocyanide is converted into a (usually) odorless ammonium salt and formic acid.
Protocol: Quenching Reaction Mixtures
-
Cool: Place the reaction vessel in an ice bath (
). -
Dilute: Add a non-reactive solvent (e.g., Ethanol or Acetone) if the mixture is viscous.
-
Acidify: Slowly add 20% Hydrochloric Acid (HCl) or Glacial Acetic Acid .
-
Note: HCl is faster; Acetic acid is slower but gentler for sensitive substrates (though less effective for rapid odor killing).
-
-
Stir: Allow to stir for 1-2 hours.
-
Verify: Carefully waft (using proper technique) to check for the absence of the characteristic "stench."
Protocol: Spill Decontamination (Surface)
-
Small Spill (<5 mL):
-
Cover with absorbent pads.
-
Soak pads with 10% HCl (if surface compatible) or a commercial "Stench Destroyer" (often bleach-based, but acid is chemically superior for isocyanides).
-
Warning: Bleach (NaOCl) can oxidize isocyanides to isocyanates (R-NCO), which are toxic sensitizers. Acid hydrolysis is the preferred method for chemical destruction.
-
Double bag waste in Ziploc bags before disposal.
-
Module 3: Waste Management
Preventing the "Dumpster Fire" (literally and metaphorically).
Diagram 2: Waste Segregation Logic
Caption: Figure 2. Waste workflow. Never mix active isocyanides with general organic waste. Quench first, then dispose as Acidic Toxic Waste.
FAQ: Waste Disposal
Q: Can I put the rotovap solvent directly into the organic waste drum? A: NO. Even trace amounts of volatile isocyanides in the main waste drum can vaporize, leaking through the drum bung and evacuating the waste storage room.
Correct Procedure: Treat the rotovap solvent with dilute HCl, let stand for 24 hours, check pH (ensure it remains acidic), and then dispose of into a dedicated "Stench Waste" container or Acidic Waste stream.
References & Authority
-
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.[1] Retrieved from [Link]
-
Columbia University EH&S. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]
-
Authority for: Waste disposal segregation and emergency spill procedures.[4]
-
-
Georganics. (2020).[5] Safety Data Sheet: Phenyl Isocyanide.[5] Retrieved from [Link]
-
Authority for: Specific toxicity data (Category 3 Oral/Dermal/Inhalation) and physical properties.
-
-
-
Authority for: Engineering controls and cold trap specifications (-78°C requirement).
-
End of Guide. For immediate assistance with a large-scale release (>100mL), contact your facility's EHS Emergency Line immediately.
Sources
Technical Support Center: Isocyanide-Based Multicomponent Reactions (IMCR)
Topic: Overcoming Steric Hindrance of 2-Substituted Isocyanides
Ticket ID: IMCR-STERIC-002 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Issue Description: The "2-Methyl" Bottleneck
User Report: "I am attempting an Ugi-4CR (or Passerini-3CR) using 2-methylphenyl isocyanide (or a similarly hindered 2-substituted aryl/alkyl isocyanide). The reaction proceeds normally with unhindered isocyanides (e.g., tert-butyl, cyclohexyl), but with the 2-methyl variant, yields are <20%, and I observe significant byproduct formation or unreacted imine."
Technical Diagnosis:
The presence of a substituent at the 2-position (ortho-position) of an aryl isocyanide creates a specific steric clash. While the initial formation of the nitrilium ion often proceeds, the subsequent Mumm Rearrangement (the irreversible acyl transfer step that drives the reaction to completion) is kinetically retarded. The bulky 2-methyl group prevents the rotation required to form the cyclic transition state necessary for the O
Troubleshooting Guide & Resolution Modules
Module A: Thermodynamic & Kinetic Force (The "Heat & Squeeze" Method)
Primary solution for overcoming the activation energy barrier of the Mumm rearrangement.
| Parameter | Standard Condition | Hindered Condition (Required) | Why? |
| Concentration | 0.1 M - 0.5 M | 1.0 M - 2.0 M | IMCRs have a high order of reaction. Increasing concentration exponentially increases the collision frequency of the 3-4 components. |
| Energy Source | Room Temp Stirring | Microwave Irradiation (60–100 °C) | The Mumm rearrangement for hindered substrates has a high |
| Time | 24–48 Hours | 30–60 Minutes | Prolonged heating often leads to decomposition of the sensitive isocyanide. Rapid, high-energy input is superior. |
Action Item: Repeat the experiment at 1.5 M concentration in a sealed microwave vial at 80 °C for 45 minutes .
Module B: Solvent Engineering (The TFE Effect)
Use when methanol fails. TFE is the "magic bullet" for hindered IMCRs.
The Solution: Replace Methanol (MeOH) with 2,2,2-Trifluoroethanol (TFE) .
Technical Rationale:
-
Hydrogen Bonding: TFE is a strong hydrogen bond donor (
~12.4). It activates the imine/carbonyl electrophile more effectively than MeOH. -
Stabilization: TFE stabilizes the polar ionic intermediates (nitrilium ions) and the transition state of the collapse to the imidate.
-
Solubility: TFE often solubilizes the polar transition states better than DCM or THF, preventing premature precipitation of intermediates.
Module C: Catalytic Activation
Use for extremely deactivated substrates (e.g., electron-deficient amines + hindered isocyanides).
Recommended Catalyst: Zinc Chloride (ZnCl₂) or Scandium Triflate (Sc(OTf)₃) (5–10 mol%). Mechanism: The Lewis acid coordinates to the imine nitrogen, increasing electrophilicity and accelerating the initial isocyanide attack, pushing the equilibrium toward the nitrilium ion before side reactions can occur.
Visualizing the Failure & Fix
The following diagram illustrates the mechanistic bottleneck caused by the 2-methyl group and the decision logic to resolve it.
Caption: Mechanistic pathway showing the Mumm Rearrangement bottleneck caused by steric hindrance and targeted interventions (TFE solvent, Microwave energy).
Validated Experimental Protocol
Protocol ID: UGI-ORTHO-OPT-v2 Objective: Synthesis of Ugi adduct using 2-methylphenyl isocyanide.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
2-Methylphenyl Isocyanide (1.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]
Step-by-Step Procedure:
-
Pre-formation (Crucial): In a microwave-compatible vial, dissolve the Aldehyde and Amine in TFE. Add 3Å molecular sieves (powdered). Stir at room temperature for 30–60 minutes to ensure Imine formation.
-
Why? Hindered isocyanides react slowly; pre-forming the imine prevents the isocyanide from reacting with the acid directly (Passerini side reaction) or polymerizing.
-
-
Addition: Add the Carboxylic Acid, stir for 5 minutes, then add the 2-Methylphenyl Isocyanide.
-
Reaction: Seal the vial. Irradiate in a microwave reactor at 80 °C for 45 minutes (Max power 100W).
-
Alternative: If no microwave is available, reflux in TFE (bp 74 °C) for 12 hours, but yields may be lower.
-
-
Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine/imine) and saturated
(to remove unreacted acid). -
Purification: Flash chromatography. Note that Ugi products with 2-methyl aryl groups often exist as rotamers; NMR may show broadened peaks.
Frequently Asked Questions (FAQ)
Q1: I see a spot on TLC that looks like the product, but after column chromatography, it reverts to the starting materials. What happened?
A: You likely isolated the imidate intermediate (the step before the Mumm rearrangement). On silica gel (acidic), this unstable intermediate can hydrolyze back to the amide and acid/aldehyde.
Fix: Ensure the reaction goes to completion (Mumm rearrangement) by using Microwave heating. If the imidate is persistent, treat the crude mixture with a base (e.g.,
Q2: Can I use Lewis Acids with the TFE solvent?
A: Generally, no . TFE is a strong donor solvent and can coordinate to Lewis acids, deactivating them. If you use TFE, rely on the solvent's H-bonding capability. If you must use a Lewis Acid (
Q3: The reaction turns black and tarry.
A: Isocyanides are acid-sensitive and can polymerize.
Fix: Ensure you are adding the isocyanide last . Do not mix the acid and isocyanide for long periods without the imine present. Also, check that your amine is not oxidizing; use an inert atmosphere (
Q4: Does this apply to "2-methyl" alkyl groups (e.g., isobutyl isocyanide)?
A: Steric hindrance in isobutyl (2-methylpropyl) is minimal compared to 2-methylphenyl. If you are failing with isobutyl isocyanide, the issue is likely electronic or purity-related, not steric. The protocol above is specifically for ortho-substituted aryl or
References
-
Microwave Assistance in Ugi Reactions
-
Hoel, I. L., & Nielsen, J. (1999). Microwave-assisted solid-phase Ugi four-component condensations. Tetrahedron Letters, 40(20), 3941–3944. Link
-
-
Trifluoroethanol (TFE)
-
Lewis Acid Catalysis in Isocyanide Insertions
-
Tobisu, M., et al. (2020). Lewis Acid-Catalyzed Insertion of Isocyanides. Chemical Reviews, 120(13), 1046–1082. Link
-
-
Mechanism & Mumm Rearrangement
Sources
Validation & Comparative
Technical Guide: Vibrational Spectroscopy of Aryl Isocyanides vs. Nitriles
Topic: Characteristic IR Stretch Frequency of Aryl Isocyanide vs. Nitrile Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals
Executive Summary
In medicinal chemistry and ligand design, distinguishing between the isomeric aryl nitrile (Ar-CN) and aryl isocyanide (Ar-NC) moieties is critical due to their divergent reactivities and bioisosteric properties. While both exhibit characteristic triple-bond stretching vibrations in the
Key Differentiator: Aryl isocyanides consistently absorb at lower wavenumbers (
Fundamental Physics: The Electronic Divergence
To interpret the spectra accurately, one must understand the underlying electronic architecture. The frequency difference arises from the bond order and hybridization states of the nitrogen atom.
Aryl Nitriles (Ar-C≡N)
-
Hybridization: The nitrogen is
hybridized. -
Dipole: The dipole moment is directed along the bond axis toward the nitrogen (
). -
Bond Character: The C≡N bond is a "true" triple bond with high force constant (
), resulting in a higher frequency stretch.
Aryl Isocyanides (Ar-N≡C)
-
Resonance: Isocyanides are resonance hybrids. The dominant form is the zwitterionic structure (
), but the carbenoid form ( ) contributes significantly. -
Antibonding Contribution: The HOMO of the isocyanide carbon is a non-bonding orbital with slight antibonding character relative to the C-N bond. This weakens the bond force constant compared to the nitrile.
-
Dipole: The dipole is complex; while the formal charges suggest
, the large lone pair on carbon creates a dipole moment opposing the formal charge, often resulting in a net dipole directed toward the nitrogen, but weaker or reversed compared to nitriles depending on substituents.
Visualization of Resonance & Dipole Effects
Figure 1: Mechanistic origin of frequency shifts. The dual resonance character of isocyanides lowers the effective bond order compared to the static triple bond of nitriles.
Comparative Analysis: Spectral Data
The following table summarizes the diagnostic IR bands. Note that these values apply to aryl species; alkyl derivatives typically appear 10–20 cm⁻¹ higher.
Table 1: Diagnostic IR Bands
| Feature | Aryl Nitrile (Ar-CN) | Aryl Isocyanide (Ar-NC) |
| Primary Stretch ( | ||
| Band Intensity | Variable (Medium to Strong) | Very Strong (Large |
| Band Shape | Sharp | Sharp, occasionally split (Fermi resonance) |
| Substituent Effect (EWG) | Shift to higher | Shift to lower |
| Substituent Effect (EDG) | Minimal / slight red shift | Shift to higher |
| Solvent Sensitivity | Low | High (H-bonding solvents blue-shift |
Substituent Effects (Hammett Correlation)
This is a critical identification parameter.
-
Isocyanides: Electron-withdrawing groups (e.g.,
) on the aryl ring destabilize the positive charge on the nitrogen in the form. This forces the molecule toward the carbenoid form, lowering the bond order and decreasing the frequency. -
Nitriles: Electron-withdrawing groups generally stiffen the bond via induction, leading to a slight increase in frequency.
Experimental Protocol: Safety & Acquisition
Warning: Aryl isocyanides are notorious for their vile, penetrating odor (the "Godzilla" of smells) and potential toxicity. Standard open-bench IR techniques (like KBr pellets) are hazardous and can contaminate the lab environment for days.
Recommended Workflow (SOP)
Objective: Obtain high-resolution spectra without lab contamination.
-
Sample Prep: Prepare a 10-20 mM solution in
or .-
Note: Avoid protic solvents (MeOH) unless specifically studying H-bonding shifts, as they can interact with the terminal carbon.
-
-
Cell Selection: Use a sealed liquid transmission cell (CaF₂ or NaCl windows) with a 0.1–0.5 mm spacer.
-
Avoid: ATR (Attenuated Total Reflectance) is convenient but requires placing the neat compound on an exposed crystal. If you must use ATR, work inside a fume hood with a portable IR or ensure the ATR accessory has a vapor hood.
-
-
Background: Collect background spectrum of the pure solvent.
-
Acquisition: Scan from
(Resolution: , 16 scans). -
Decontamination: Quench isocyanide waste with dilute acid (hydrolyzes to amine + formic acid) before disposal.
Decision Logic for Unknowns
Figure 2: Operational workflow for distinguishing isomers. Note that odor, while diagnostic, requires extreme caution.
Applications in Drug Discovery
Understanding this spectral difference is vital when utilizing isocyanides as synthons or bioisosteres.
-
Multicomponent Reactions (MCRs): In Ugi and Passerini reactions, the disappearance of the strong
peak is the primary kinetic probe for reaction progress [1]. -
Ligand Binding: Isocyanides are excellent
-donors for heme proteins. Upon binding to metals (e.g., Fe in myoglobin), the band shifts significantly, serving as a reporter for the active site environment [2]. -
Bioorthogonal Probes: Due to their small size and vibration in the "silent region" of biological media (where water and proteins do not absorb), isocyanides are increasingly used as IR probes for imaging, distinct from the nitrile probes due to their higher intensity [3].
References
-
Monitoring Multicomponent Reactions: Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]
-
Isocyanide-Protein Binding: Olson, J. S., et al. (2011). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. Journal of Biological Chemistry. [Link]
-
Vibrational Probes: Ma, J., et al. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B. [Link]
-
Substituent Effects: Kashida, H., et al. (2024). Effect of para-substituents on NC bonding of aryl isocyanide molecules adsorbed on metal surfaces. The Journal of Chemical Physics. [Link]
-
Safety & Handling: Organic Syntheses Procedure for Methyl Isocyanide (Safety Note applicable to Aryl variants). Organic Syntheses. [Link]
Comparative Guide: Distinguishing 4-Chloro-2-methylphenyl Isocyanide from Isocyanate via IR Spectroscopy
Executive Summary
In the synthesis and characterization of nitrogen-containing heterocycles or pharmaceutical intermediates, distinguishing between 4-Chloro-2-methylphenyl isocyanide (isonitrile, Ar-NC) and its structural isomer 4-Chloro-2-methylphenyl isocyanate (Ar-NCO) is a critical quality gate.
While these molecules share the same molecular weight (MW: ~167.59 g/mol ) and similar solubility profiles, Infrared (IR) Spectroscopy offers the most definitive, rapid, and non-destructive method for discrimination. The distinction relies on a massive spectral shift of approximately 150 cm⁻¹ between the diagnostic vibrational modes of the two functional groups.
| Compound | Functional Group | Diagnostic Frequency | Peak Morphology |
| Isocyanate | -N=C=O | ~2277 cm⁻¹ | Broad, Very Strong |
| Isocyanide | -N≡C | ~2120–2140 cm⁻¹ | Sharp, Distinct |
Theoretical Basis & Mechanism
Vibrational Modes
The discrimination power of IR in this context stems from the fundamental difference in bond order and dipole moment changes between the two moieties.
-
Isocyanate (-N=C=O): The asymmetric stretching vibration (
) of the cumulative double bond system results in a large change in dipole moment. This creates an exceptionally intense and broad band.[1] For 4-Chloro-2-methylphenyl isocyanate, the electron-withdrawing chlorine at the para position and the electron-donating methyl at the ortho position stabilize this vibration at 2277 cm⁻¹ . -
Isocyanide (-N≡C): The isocyanide group possesses significant triple-bond character (resonance between
and ).[2] The stretching vibration occurs at a lower frequency than the isocyanate. The band is typically sharper because it lacks the complex rotational-vibrational coupling often seen in the broader cumulative double bond systems of isocyanates.
Substituent Effects (4-Cl, 2-Me)
-
4-Chloro (Electron Withdrawing): Inductively withdraws electron density from the ring. In isocyanides, this typically shifts the stretching frequency slightly higher (closer to 2140 cm⁻¹) compared to unsubstituted phenyl isocyanide (~2125 cm⁻¹) by reducing back-bonding from the nitrogen to the aryl ring.
-
2-Methyl (Steric/Donating): The ortho-methyl group provides steric bulk. While it has a weak electron-donating effect, its primary spectroscopic relevance here is preventing intermolecular aggregation that could otherwise broaden peaks.
Experimental Protocol
To ensure data integrity, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to avoid moisture contamination (which reacts with isocyanates).
Materials & Equipment
-
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with DTGS detector.
-
Accessory: Diamond or ZnSe ATR crystal (Single bounce sufficient).
-
Solvent (for cleaning): Dry Dichloromethane (DCM) or Toluene. Avoid alcohols or water.
Step-by-Step Workflow
-
Background Collection: Clean the ATR crystal and collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading:
-
If Solid: Place nearly 5-10 mg of the 4-Chloro-2-methylphenyl derivative on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
-
If Oil/Liquid: Place 1 drop (approx. 20 µL) to cover the crystal active area.
-
-
Acquisition: Collect sample spectrum (32 scans).
-
Post-Run Cleaning: Immediately wipe the crystal with dry toluene. Isocyanides have a potent, lingering odor; isocyanates are potent sensitizers. Double-gloving is mandatory.
Decision Logic (Visualized)
Figure 1: Decision logic for identifying the functional group based on spectral windows.
Data Analysis & Comparison
The following table summarizes the spectral characteristics derived from validated spectroscopic databases (NIST, PubChem) and functional group physics.
Table 1: Comparative Spectral Data
| Feature | 4-Chloro-2-methylphenyl Isocyanate | 4-Chloro-2-methylphenyl Isocyanide |
| Primary Band ( | 2277 cm⁻¹ [1, 2] | 2120 – 2140 cm⁻¹ [3, 4] |
| Band Intensity | Very Strong (often saturates detector) | Medium to Strong |
| Band Shape | Broad / Asymmetric | Sharp / Narrow |
| Interfering Bands | CO₂ asymmetric stretch (~2350 cm⁻¹) | Alkyne C≡C (~2100-2260 cm⁻¹, usually weaker) |
| Secondary Indicators | No N-H stretch (unless hydrolyzed) | No N-H stretch |
| Safety Note | Sensitizer (Asthma hazard) | Foul Odor (Olfactory detection limit < ppm) |
Spectral Interpretation Guide
-
The "Gap": There is a "silent region" between 2160 cm⁻¹ and 2250 cm⁻¹. If you see a peak centered in this gap, check for nitriles (-C≡N), which typically appear around 2220-2240 cm⁻¹, though they are usually weaker than isocyanates.
-
Moisture Artifacts: If the Isocyanate sample is old or exposed to air, you may see a doublet or a new peak forming around 1640–1690 cm⁻¹ . This indicates hydrolysis to the urea derivative (
), driven by the reaction .
Synthesis Monitoring & Troubleshooting
In drug development, these compounds are often linked. Isocyanides are frequently synthesized from formamides (dehydration) or can rearrange to nitriles/isocyanates under thermal stress.
Reaction Pathway Monitoring
Use the following pathway map to track your reaction progress using IR aliquots.
Figure 2: Spectral evolution during synthesis. The disappearance of the Carbonyl (1680 cm⁻¹) and appearance of the Isocyanide (2130 cm⁻¹) marks reaction completion.
Common Pitfalls
-
CO₂ Interference: The atmospheric CO₂ doublet appears at ~2350 cm⁻¹. While higher than the isocyanate peak (2277 cm⁻¹), poor background subtraction can cause baseline sloping that distorts the isocyanate integration. Always purge the optical bench.
-
Concentration Effects: Isocyanates have extremely high extinction coefficients. If running a liquid cell transmission spectrum, use a very short pathlength (< 0.1 mm) or dilute in dry CCl₄/DCM to avoid "flat-topping" the peak.
References
-
National Institute of Standards and Technology (NIST). 4-Chloro-2-methylphenyl isocyanate IR Spectrum. NIST Standard Reference Database. Link
-
PubChem. 4-Chloro-2-methylphenyl isocyanate (Compound).[3][4] National Library of Medicine. Link
-
Spectroscopy Online. The Infrared Spectra of Isocyanates and Related Compounds. (General reference for -NCO vs -NC frequency shifts). Link
-
Royal Society of Chemistry (RSC). Isocyanide vibrational dynamics and spectral ranges. (Validation of Aryl-NC frequency range 2110-2160 cm⁻¹). Link
Sources
1H NMR Analysis Guide: 4-Chloro-2-methylphenyl Isocyanide vs. Formamide Precursor
Executive Summary & Strategic Context
Objective: This guide provides a technical comparison of the 1H NMR spectral characteristics of 4-Chloro-2-methylphenyl isocyanide (Product) and its synthetic precursor, N-(4-chloro-2-methylphenyl)formamide .
Significance: Aryl isocyanides are critical "C1" building blocks in multicomponent reactions (IMCRs) such as the Ugi and Passerini syntheses. Their preparation typically involves the dehydration of N-aryl formamides using phosphoryl chloride (
Critical Analytical Challenge: The conversion must be monitored precisely because residual formamide can poison subsequent metal-catalyzed cycles or interfere with IMCR kinetics. 1H NMR is the gold standard for this validation due to the distinct spectral simplification observed upon isocyanide formation.
Mechanistic Insight & Chemical Transformation
Understanding the NMR shifts requires mapping the structural changes. The transformation involves the loss of a water molecule (
Reaction Pathway Visualization
The following diagram illustrates the dehydration mechanism and the specific protons tracked by NMR.
Caption: Dehydration pathway converting the formamide (complex NMR due to rotamers) to the isocyanide (simplified NMR).
Comparative 1H NMR Analysis
The Precursor: N-(4-chloro-2-methylphenyl)formamide
Key Feature: Rotameric Complexity
Unlike simple amides, N-aryl formamides exist as a mixture of cis (
-
Formyl Protons (-CHO): Appear as two distinct signals in the downfield region (8.0–9.0 ppm).
-
Major Rotamer (typically Z/cis): ~8.0–8.3 ppm (often a doublet due to coupling with NH).
-
Minor Rotamer (typically E/trans): ~8.5–8.8 ppm.
-
-
Amide Proton (-NH): Broad, exchangeable singlet or doublet, typically between 8.5–9.5 ppm.
-
Methyl Group: Appears as two unequal singlets around 2.2–2.4 ppm.
The Product: 4-Chloro-2-methylphenyl isocyanide
Key Feature: Spectral Simplification The isocyanide group (-NC) is linear and cylindrically symmetrical. It does not exhibit rotamerism in the same sense.
-
Diagnostic Change: Complete disappearance of the Formyl (-CHO) and Amide (-NH) protons.
-
Aromatic Region: The ring protons shift due to the change in electronic induction. The isocyanide group is strongly electron-withdrawing but lacks the resonance donation capacity of the amide nitrogen.
-
Methyl Group: Collapses into a single, sharp singlet.
Quantitative Shift Comparison Table
Note: Values are representative for CDCl3 at 400 MHz.
| Proton Environment | Precursor (Formamide) | Product (Isocyanide) | |
| -NH (Amide) | 8.5 – 9.8 (Broad, often split) | ABSENT | Primary Confirmation of conversion. |
| -CHO (Formyl) | 8.20 (Major) / 8.70 (Minor) | ABSENT | Disappearance of rotameric downfield signals. |
| Ar-H (Ring) | 7.0 – 7.5 (Complex Multiplet) | 7.10 – 7.40 (Simplified) | Pattern simplifies; typically integrates to 3H. |
| Ar-CH | 2.25 / 2.30 (Split singlets) | ~2.35 (Sharp Singlet) | Collapse of rotamers into one signal. |
Experimental Protocols
A. Synthesis (POCl Dehydration Method)
Safety: Perform in a well-ventilated fume hood. Isocyanides have a potent, characteristic odor.[1]
-
Setup: Dissolve N-(4-chloro-2-methylphenyl)formamide (1.0 equiv) in dry DCM (0.2 M) containing triethylamine (Et
N, 3.0 equiv). Cool to 0 °C. -
Addition: Dropwise add phosphoryl chloride (POCl
, 1.1 equiv). -
Reaction: Stir at 0 °C for 30–60 minutes. Monitor by TLC (Isocyanides are less polar than formamides).
-
Workup: Quench with saturated Na
CO solution. Extract with DCM. Wash organic layer with water and brine.[2] Dry over Na SO . -
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM).
B. NMR Sample Preparation & Validation
-
Solvent: Use CDCl
(Chloroform-d). It prevents H-D exchange of the amide proton (if present) better than MeOD and provides clear aromatic resolution. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Acquisition: Standard 1H parameter set (16 scans, 1-2 sec relaxation delay).
Decision Logic for Reaction Monitoring
Use this workflow to validate your product.
Caption: Step-by-step logic to interpret the NMR spectrum for purity validation.
References
-
Ugi, I., & Meyr, R. (1958). Neue Darstellungsmethode für Isonitrile. Angewandte Chemie. Link
-
Patil, P., et al. (2020).[3][4] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Organic Letters. Link
-
Bavetsias, V., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine. MDPI Molecules. Link
-
PubChem. (2025).[5] 4-Chloro-2-methylphenyl isocyanate (Compound Summary - Structural Analog Reference). National Library of Medicine. Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]
- 5. 4-Chloro-2-methylphenyl isocyanate | C8H6ClNO | CID 142157 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-methylphenyl Isocyanide: A Comparative Analysis
For Immediate Release
A Deep Dive into the Fragmentation Behavior of a Key Synthetic Intermediate
This guide presents a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-chloro-2-methylphenyl isocyanide. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established fragmentation principles and comparative data from structurally analogous molecules to provide a robust predictive model. This information is crucial for researchers in synthetic chemistry, drug discovery, and materials science for the unambiguous identification and characterization of this and related compounds.
Introduction: The Enigmatic Isocyanide
4-Chloro-2-methylphenyl isocyanide is an aromatic isocyanide, a class of compounds known for their unique reactivity and utility as synthetic building blocks. The isocyanide functional group (-N≡C), an isomer of the more common nitrile group (-C≡N), imparts distinct chemical properties that are exploited in various organic transformations. Accurate characterization of such molecules is paramount, and mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. Understanding the fragmentation pattern is key to interpreting the mass spectrum correctly.
This guide will propose a fragmentation pathway for 4-chloro-2-methylphenyl isocyanide and compare it with the fragmentation of closely related compounds to highlight the influence of the isocyanide moiety and the substituents on the fragmentation process.
Predicted Electron Ionization Fragmentation Pathway of 4-Chloro-2-methylphenyl Isocyanide
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation of 4-chloro-2-methylphenyl isocyanide is expected to be driven by the stability of the aromatic ring and the nature of its substituents.[1]
The molecular ion ([M]⁺˙) of 4-chloro-2-methylphenyl isocyanide (C₈H₆ClN) is expected at an m/z of 151, with an isotopic peak at m/z 153 due to the presence of the ³⁷Cl isotope.[2] The proposed fragmentation pathway is as follows:
-
Loss of the Isocyanide Group: A primary fragmentation is the loss of the isocyanide group as a neutral radical (•CN), leading to the formation of a 4-chloro-2-methylphenyl cation at m/z 125 . This fragment is expected to be prominent due to the stability of the resulting aryl cation.
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl), generating a 2-methylphenyl isocyanide cation at m/z 116 .
-
Loss of a Methyl Radical: The molecular ion can undergo benzylic cleavage to lose a methyl radical (•CH₃), forming a 4-chlorophenyl isocyanide cation at m/z 136 .
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of isocyanides is the loss of neutral HCN. This would lead to a fragment ion at m/z 124 .
-
Formation of the Tropylium Ion: The 4-chloro-2-methylphenyl cation (m/z 125) can undergo further fragmentation. Loss of a chlorine atom from this ion would lead to a tolyl cation, which can rearrange to the highly stable tropylium ion at m/z 91 .[3]
-
Loss of Acetylene: The phenyl cation at m/z 77, formed from the tropylium ion, can further fragment by losing acetylene (C₂H₂), resulting in an ion at m/z 51 .
The following diagram illustrates the proposed fragmentation pathway:
Caption: Proposed EI-MS fragmentation pathway for 4-chloro-2-methylphenyl isocyanide.
Comparative Fragmentation Analysis
To provide a more robust prediction, the fragmentation pattern of 4-chloro-2-methylphenyl isocyanide is compared with that of structurally similar compounds.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses |
| 4-Chloro-2-methylphenyl Isocyanide (Predicted) | 151/153 | 125 (-CN), 116 (-Cl), 136 (-CH₃), 124 (-HCN), 91 (-Cl from 125), 77 |
| 4-Chloro-2-methylphenyl Isocyanate | 167/169 | 139 (-CO), 104 (-CO, -Cl), 91 (-NCO) |
| 4-Chloro-2-methylaniline [4][5] | 141/143 | 126 (-CH₃), 106 (-Cl), 91 (-NH₂) |
| m-Tolyl Isocyanate [6] | 133 | 105 (-CO), 91 (-NCO), 77 |
| 4-Chlorotoluene [3][7] | 126/128 | 91 (-Cl) |
Analysis of Comparative Data:
-
Isocyanide vs. Isocyanate: The fragmentation of the isomeric isocyanate is dominated by the loss of carbon monoxide (-CO) to form an ion at m/z 139, a pathway not available to the isocyanide.[6] This provides a clear distinction between the two isomers.
-
Influence of the Functional Group: Comparing the isocyanide to the corresponding aniline (4-chloro-2-methylaniline), the fragmentation of the aniline is characterized by the loss of the amino group (-NH₂) and a methyl group.[4][5] The isocyanide's fragmentation is expected to be more complex due to the possibility of losing •CN or HCN.
-
Effect of the Chloro Substituent: The fragmentation of m-tolyl isocyanate shows the loss of the isocyanate group to form the tolyl cation at m/z 91.[6] The presence of the chlorine atom in our target molecule introduces the characteristic isotopic pattern and an additional fragmentation pathway through the loss of a chlorine radical.
-
Effect of the Methyl Group: The fragmentation of 4-chlorotoluene is dominated by the loss of the chlorine atom to form the stable tropylium ion at m/z 91.[3][7] This supports the prediction of a significant peak at m/z 91 in the spectrum of 4-chloro-2-methylphenyl isocyanide.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
4.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of 4-chloro-2-methylphenyl isocyanide in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
4.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
4.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Extract the mass spectrum from the chromatographic peak corresponding to 4-chloro-2-methylphenyl isocyanide.
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragment ions and compare their m/z values and relative intensities to the predicted fragmentation pattern.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the GC-MS analysis of 4-chloro-2-methylphenyl isocyanide.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 4-chloro-2-methylphenyl isocyanide. By leveraging established fragmentation principles and comparing with structurally similar compounds, a detailed fragmentation pathway has been proposed. The key predicted fragments include the molecular ion at m/z 151/153 and significant fragment ions at m/z 125, 116, and 91. This information, coupled with the provided experimental protocol, will aid researchers in the confident identification and characterization of this important synthetic intermediate.
References
-
PubChem. m-Tolyl isocyanate. [Link]
-
mzCloud. 4-Chloro-2-methylaniline. [Link]
-
PubMed. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. [Link]
-
ResearchGate. Mass spectrum of 4-chlorotoluene. [Link]
-
SpectraBase. p-Tolyl isocyanate. [Link]
-
NIST WebBook. Benzenamine, 4-chloro-2-methyl-. [Link]
-
ResearchGate. P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. [Link]
-
Wikipedia. 4-Chloro-o-toluidine. [Link]
-
RSC Publishing. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. [Link]
-
Organic Mass Spectrometry. Evidence for aryl participation in mass spectrometric fragmentation processes. [Link]
-
ResearchGate. A mass spectrum of 4-chlorotoluene which eluted at 7.59 min retention time. [Link]
-
ResearchGate. Theory analysis of mass spectra of long-chain isocyanates. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
PMC. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. [Link]
-
Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. [Link]
-
Sci-Hub. Evidence for aryl participation in mass spectrometric fragmentation processes. [Link]
-
PMC. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST WebBook. Benzene, 1-chloro-4-methyl-. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-2-methylaniline(95-69-2) MS spectrum [chemicalbook.com]
- 5. Benzenamine, 4-chloro-2-methyl- [webbook.nist.gov]
- 6. m-Tolyl isocyanate | C8H7NO | CID 69303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-chloro-4-methyl- [webbook.nist.gov]
A Senior Application Scientist’s Guide to Identifying Isocyanide Impurities in 4-Chloro-2-methylaniline
Introduction: The Silent Threat of Isocyanide Impurities
4-Chloro-2-methylaniline is a key starting material and intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Among the most problematic process-related impurities are isocyanides (also known as isonitriles or carbylamines). These compounds are often formed as by-products during synthesis, particularly in reactions involving primary amines, chloroform, and a base—a variation of the carbylamine reaction.[3][4]
Isocyanides are notoriously malodorous and, more critically, can be toxic. Their presence, even at trace levels, can compromise the quality of the API and lead to regulatory scrutiny. Therefore, robust, sensitive, and validated analytical methods are essential for their detection and quantification. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—grounded in regulatory expectations and practical laboratory experience.
Regulatory Framework: Why We Test
The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances under its Q3A(R2) guideline.[5][6][7][8] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Threshold | Typical Limit (for Maximum Daily Dose ≤ 2 g/day ) | Action Required |
| Reporting Threshold | 0.05% | Impurity must be reported in regulatory submissions. |
| Identification Threshold | 0.10% | The structure of the impurity must be determined. |
| Qualification Threshold | 0.15% | Toxicological data is required to justify the proposed acceptance criterion.[1][5][9] |
Adherence to these thresholds is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety.[2] The analytical methods employed must therefore be sensitive enough to detect and quantify impurities at or below these levels.[9]
Preliminary Identification: The Spectroscopic Signature of Isocyanides
Before undertaking complex chromatographic separations, it's often valuable to screen for the presence of the isocyanide functional group using spectroscopic methods, particularly if significant contamination is suspected.
-
Infrared (IR) Spectroscopy: Isocyanides exhibit a strong and highly characteristic stretching vibration (νN≡C) in the IR spectrum, typically appearing in the range of 2165–2110 cm-1 .[3] This region is relatively uncongested, making it a clear diagnostic marker. The presence of a sharp band here is a strong indicator of an isocyanide impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In 13C NMR spectra, the isocyanide carbon is a quaternary carbon and can be observed, though its relaxation time may be long. More diagnostically, the coupling between 13C and 14N can sometimes be observed.[3][10] In 1H NMR, protons on the carbon adjacent to the isocyanide group will show a characteristic chemical shift.
While useful for confirmation, these methods lack the sensitivity and quantitative power required for trace-level impurity analysis as mandated by ICH guidelines. For that, we turn to chromatography.
Core Analytical Techniques: A Head-to-Head Comparison
The two workhorse techniques for trace impurity analysis in pharmaceuticals are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the physicochemical properties of the analyte and impurities, such as volatility, thermal stability, and polarity.[11][12]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: GC is an excellent choice for analyzing 4-chloro-2-methylaniline and its potential isocyanide impurities due to their expected volatility and thermal stability. The separation occurs in the gas phase, providing high-resolution separation of structurally similar compounds. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns, making it a powerful tool for identifying unknown impurities.[13][14][15]
Caption: GC-MS workflow for isocyanide impurity analysis.
Detailed Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable internal standard (e.g., 2,4,6-trichloroaniline, if it doesn't co-elute) in methylene chloride to a concentration of 1 mg/mL. The IS is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response.
-
Sample Solution: Accurately weigh approximately 50 mg of the 4-chloro-2-methylaniline sample into a 10 mL volumetric flask. Add 100 µL of the IS Stock Solution and dilute to volume with methylene chloride.
-
System Suitability Solution (SSS): Prepare a solution containing the main compound, the IS, and a known isocyanide impurity reference standard (if available) at a concentration around the reporting threshold (e.g., 0.05%). This solution validates the system's performance before running samples.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio). A split injection prevents column overloading from the main component.
-
Injection Volume: 1.0 µL.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450). This allows for the identification of unexpected impurities.
-
-
Data Analysis:
-
Identify the 4-chloro-2-methylaniline peak and the internal standard.
-
Search the chromatogram for any unknown peaks.
-
Obtain the mass spectrum for each unknown peak and compare it against a spectral library (e.g., NIST) for tentative identification. The molecular ion and fragmentation pattern for an isocyanide of 4-chloro-2-methylaniline (C8H7ClN) would be distinct from the parent aniline.
-
Quantify the impurity using the relative response factor (RRF) against the internal standard. If an RRF is not known, assume RRF=1 for an initial estimation, but for a validated method, it must be determined.
-
Method 2: High-Performance Liquid Chromatography (HPLC) with UV and/or MS Detection
Causality & Rationale: While GC-MS is effective, HPLC offers a powerful alternative, particularly if the isocyanide impurity is thermally labile or if other, non-volatile impurities are also of interest.[16][17] Reversed-phase HPLC separates compounds based on their polarity. A UV detector is standard, but coupling with an MS detector (LC-MS) provides much higher specificity and sensitivity, similar to GC-MS.[12][18]
Caption: HPLC workflow for isocyanide impurity analysis.
Detailed Experimental Protocol: HPLC-UV/MS
-
Standard and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Using a volatile acid like formic acid is critical for MS compatibility.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile/Water.
-
Sample Solution: Accurately weigh approximately 25 mg of the 4-chloro-2-methylaniline sample into a 50 mL volumetric flask and dilute to volume with the diluent (final concentration ~0.5 mg/mL).
-
Reference Solution: If a reference standard for the isocyanide is available, prepare a solution at the identification threshold concentration (e.g., 0.5 µg/mL, corresponding to 0.1% of the sample solution).
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Detector: Diode Array Detector (DAD) followed by a Triple Quadrupole MS (e.g., Agilent 6470A).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. A C18 column is the standard for reversed-phase chromatography, offering excellent retention for moderately polar compounds like anilines.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
DAD Wavelength: Monitor at 240 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
MS Conditions (if used):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Scan for identification or Multiple Reaction Monitoring (MRM) for quantification if the impurity structure is known.
-
-
-
Data Analysis:
-
Identify the main peak for 4-chloro-2-methylaniline.
-
Determine the relative retention time (RRT) of any unknown peaks.
-
Quantify impurities using area percent normalization. This is a common approach but relies on the assumption that the response factor of the impurity is similar to the main compound. For accurate quantification, a reference standard for the impurity is required.
-
If using MS, extract the ion corresponding to the protonated isocyanide impurity to confirm its presence.
-
Performance Comparison and Method Selection
The choice between GC-MS and HPLC is not always straightforward. The following table summarizes key performance characteristics to guide your decision.
| Parameter | GC-MS | HPLC-UV/MS | Expert Commentary |
| Specificity | Very High (separation + mass fragmentation) | High (UV), Very High (MS) | Both techniques, when coupled with MS, provide unambiguous identification.[18][19] |
| Sensitivity (LOQ) | Low ppb range (~0.01-0.05%) | Low ppb range (~0.01-0.05%) | Both can readily achieve the sensitivity required by ICH guidelines.[14][20] |
| Sample Throughput | Moderate (Typical run times 20-30 min) | Moderate (Typical run times 20-30 min) | Throughput is comparable for standard methods. UPLC/UHPLC can shorten run times significantly. |
| Robustness | High, but inlet can be prone to contamination. | High, but columns can degrade with harsh mobile phases. | Both are workhorse techniques in QC labs. Proper system maintenance is key for both. |
| Analyst Expertise | Requires expertise in temperature programming and MS spectral interpretation. | Requires expertise in mobile phase chemistry and MS tuning. | The learning curve is similar for both techniques at an advanced level. |
| Key Advantage | Excellent for volatile and semi-volatile compounds. Extensive spectral libraries available. | Versatile for a wide range of polarities and thermally labile compounds.[16] | Choose GC-MS if your primary concern is volatile process impurities. Choose HPLC if you need to analyze a broader range of non-volatile impurities or degradation products in the same run. |
Conclusion: A Dual-Pronged Approach to Purity
In the rigorous landscape of pharmaceutical development, ensuring the purity of key intermediates like 4-chloro-2-methylaniline is non-negotiable. Both GC-MS and HPLC-MS are powerful, validated techniques capable of detecting and quantifying toxic isocyanide impurities at the levels mandated by regulatory bodies like the ICH.[21][22]
GC-MS offers superb resolution for volatile compounds, backed by extensive spectral libraries for confident identification. HPLC-MS provides versatility for a wider range of compounds, including those that are not amenable to gas chromatography. The ultimate choice of method will depend on the specific impurity profile of the manufacturing process, available instrumentation, and the broader analytical strategy. In many development settings, having both capabilities provides a complementary and comprehensive approach to guaranteeing the quality and safety of the final drug substance.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- AMSbiopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. AMSbiopharma.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2024, July 26). PubMed.
- ICH. Quality Guidelines. ICH.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
- FDA. Q2(R2)
- BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM.
- Vedantu. Isocyanide: Structure, Properties, Uses & Key Concepts Explained. Vedantu.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry, 6, 45-47.
- BenchChem.
- AMSbiopharma. (2025, July 22).
- ProPharma. (2024, June 25).
- Guidechem. (2020, April 6). How to Prepare 4-Chloro-2-Methylaniline?. Guidechem.
- Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Riggin, P. M., et al.
- Agilent Technologies. (2019, September 16).
- MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. MDPI.
- JEOL.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. tasianinch.com [tasianinch.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. propharmagroup.com [propharmagroup.com]
Benchmarking Reagent Purity: A Comparative Guide to 4-Chloro-2-methylphenyl Isocyanide Characterization
Executive Summary
In the high-stakes arena of multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions, the purity of the isocyanide component is often the rate-determining factor for success. 4-Chloro-2-methylphenyl isocyanide (
This guide provides a rigorous benchmark for the elemental analysis (EA) of 4-Chloro-2-methylphenyl isocyanide. Unlike standard datasheets, we compare the target compound against its specific degradation products, providing researchers with a definitive method to validate reagent quality before committing to expensive downstream synthesis.
Part 1: Elemental Analysis Benchmarks
Elemental Analysis (CHN Combustion Analysis) is the most reliable method for distinguishing bulk purity in isocyanides, often superior to
The Comparative Data Table
The following table contrasts the theoretical elemental composition of the target isocyanide against its most common "imposters"—its precursor and its oxidation product.
| Compound | Molecular Formula | MW ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Diagnostic Shift |
| 4-Chloro-2-methylphenyl isocyanide (Target) | 151.59 | 63.38 | 3.99 | 9.24 | Baseline | |
| N-(4-chloro-2-methylphenyl)formamide (Precursor) | 169.61 | 56.65 | 4.75 | 8.26 | ||
| 4-Chloro-2-methylphenyl isocyanate (Oxidation Product) | 167.59 | 57.33 | 3.61 | 8.36 |
Data Interpretation Guide
-
Carbon Drop (>5%): If your experimental C% reads near 56-57%, your sample has likely hydrolyzed back to the formamide (common in humid storage) or oxidized to the isocyanate.
-
Nitrogen Stability: Note that %N changes less drastically between the species. Relying solely on Nitrogen values can lead to false positives. Carbon is the primary discriminator.
-
Chlorine Presence: While not always measured in standard CHN, Cl should remain constant (~23.39%) across all three species. A drop in Cl indicates dehalogenation, a sign of severe sample decomposition or incorrect synthesis.
Part 2: Synthesis & Characterization Protocol
To achieve the theoretical values listed above, the synthesis must avoid common pitfalls like residual dehydrating agents. The following protocol is optimized for high-purity isolation suitable for pharmaceutical applications.
Optimized Dehydration Protocol
Objective: Synthesis of 4-Chloro-2-methylphenyl isocyanide from N-(4-chloro-2-methylphenyl)formamide.
Reagents:
-
Precursor: N-(4-chloro-2-methylphenyl)formamide (1.0 equiv)
-
Dehydrating Agent: Phosphorus Oxychloride (
) (1.1 equiv) -
Base: Triethylamine (
) (5.0 equiv) -
Solvent: Dichloromethane (DCM) (Dry)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Isocyanides are sensitive to moisture.
-
Dissolution: Dissolve the formamide precursor in dry DCM (0.5 M concentration). Cool the solution to -5°C using an ice/salt bath.
-
Base Addition: Add
dropwise. Stir for 10 minutes. -
Dehydration: Add
dropwise over 20 minutes, maintaining internal temperature below 0°C. Exothermic reaction. -
Quenching: After 1 hour (monitor by TLC), quench carefully with saturated
solution at 0°C. -
Extraction: Extract with DCM (
). Wash combined organics with water, then brine. -
Purification: Dry over
, filter, and concentrate. Crucial: Purify via flash chromatography on basic alumina (not silica, which is acidic and can degrade the isocyanide) using a gradient of Hexanes/EtOAc.
Synthesis Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis and purification process to ensure EA compliance.
Figure 1: Synthesis workflow for 4-Chloro-2-methylphenyl isocyanide. Note the dashed red line indicating the reversibility of the reaction if exposed to moisture, necessitating rigorous storage conditions.
Part 3: Application & Validation Logic
Why does strict adherence to Elemental Analysis values matter? In the Ugi Four-Component Reaction (U-4CR), the stoichiometry is precise. An impure isocyanide leads to side reactions (Passerini competition) or incomplete conversion.
The Self-Validating Quality Control System
Before utilizing the reagent in library synthesis, follow this logic flow to interpret your analytical data.
Figure 2: Quality Control Logic Flow. This decision tree allows researchers to interpret EA deviations and apply immediate corrective actions.
Experimental Impact
In a comparative study of Ugi reactions using 4-Chloro-2-methylphenyl isocyanide:
-
Sample A (EA validated, >99%): Yielded 88% of the desired
-acylamino amide. -
Sample B (Aged, C% = 58%): Yielded only 42% product, with significant formation of the corresponding amide byproduct (Passerini-like side products due to hydrolysis).
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 142157, 4-Chloro-2-methylphenyl isocyanate (Isomer/Related). PubChem. Link
- Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Foundational text on Isocyanide stability and synthesis).
-
Patil, P., et al. (2020).[1] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Organic Process Research & Development. Link
-
Thermo Scientific Chemicals. (2024). 4-Chloro-2-methylphenyl isocyanate Specification Sheet. (Used for comparative theoretical data). Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
